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Foundational

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-(2-Benzofuranylmethyl)piperidine

A Senior Application Scientist's Perspective on Methodical Preclinical Evaluation This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic (PK) profile of the novel chemical entity, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Preclinical Evaluation

This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic (PK) profile of the novel chemical entity, 2-(2-benzofuranylmethyl)piperidine. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific rationale and the establishment of a robust, self-validating experimental system. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new therapeutic candidates.

Introduction: The Significance of Early Pharmacokinetic Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1] Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] An early and thorough understanding of a molecule's PK profile is paramount for several reasons:

  • Informing Dosing Regimens: PK data are essential for determining appropriate dosage and frequency to achieve therapeutic concentrations.[2]

  • Predicting Efficacy and Safety: The concentration and duration of a drug at its target site, which are governed by its PK properties, are directly linked to its efficacy and potential for toxicity.[2][3]

  • Facilitating Clinical Trial Design: Data from preclinical PK studies are crucial for predicting human pharmacokinetics and designing safe and effective first-in-human clinical trials.[2][3]

This guide will delineate a strategic approach to elucidating the in vivo pharmacokinetics of 2-(2-benzofuranylmethyl)piperidine, a molecule featuring a benzofuran moiety linked to a piperidine ring. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, suggests potential metabolic pathways that warrant careful investigation.[4][5]

Strategic Experimental Design: A Hypothesis-Driven Approach

A well-designed in vivo PK study should be hypothesis-driven, aiming to answer specific questions about the compound's behavior in a living system.[6] For 2-(2-benzofuranylmethyl)piperidine, our primary objectives are to determine its rate and extent of absorption, its distribution into various tissues, its metabolic fate, and the route and rate of its elimination.

Animal Model Selection

The choice of animal model is a critical first step. Rodent models, such as rats and mice, are commonly used in early preclinical PK studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2] For this guide, we will focus on the use of Sprague-Dawley rats, a common strain for pharmacokinetic research.

Dosing and Administration Route

The route of administration should align with the intended clinical application. For a new chemical entity, it is often beneficial to assess both intravenous (IV) and oral (PO) administration.[7]

  • Intravenous (IV) Administration: An IV bolus dose allows for the direct assessment of distribution and elimination kinetics without the confounding factor of absorption. This route provides a baseline for determining absolute bioavailability.[8]

  • Oral (PO) Administration: Oral administration is the most common and preferred route for many drugs. This route provides insights into the compound's absorption characteristics and first-pass metabolism.[9]

A preliminary dose-ranging study is recommended to determine a dose that is well-tolerated and results in plasma concentrations that are quantifiable by the chosen bioanalytical method.

Sampling Strategy

Serial blood sampling is the cornerstone of a PK study. Blood samples are typically collected from a cannulated vessel (e.g., jugular vein in rats) at predetermined time points to capture the full concentration-time profile of the drug.[2] A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7] Urine and feces can also be collected using metabolic cages to investigate the routes of excretion.[2]

Bioanalytical Methodology: The Key to Accurate Quantification

The accurate quantification of 2-(2-benzofuranylmethyl)piperidine and its potential metabolites in biological matrices is crucial for generating reliable PK data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[10][11]

Sample Preparation

Biological samples, such as plasma, require processing to remove proteins and other interfering substances before analysis. Common techniques for piperidine-containing compounds include:

  • Protein Precipitation: This involves adding an organic solvent like acetonitrile to the plasma sample to precipitate proteins.[10]

  • Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup and can be used to concentrate the analyte of interest.[10]

LC-MS/MS Method Development

A robust LC-MS/MS method should be developed and validated according to regulatory guidelines.[12] Key parameters to optimize include:

  • Chromatographic Separation: A suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile) containing a small amount of formic acid is a good starting point for achieving good peak shape and separation.

  • Mass Spectrometric Detection: The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for 2-(2-benzofuranylmethyl)piperidine and its potential metabolites need to be identified.

Experimental Workflow Visualization

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing sampling Serial Blood Sampling dosing->sampling excreta_collection Urine & Feces Collection dosing->excreta_collection sample_prep Sample Preparation (PPT/SPE) sampling->sample_prep excreta_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling parameter_calculation Parameter Calculation pk_modeling->parameter_calculation reporting Reporting parameter_calculation->reporting

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Once the concentration-time data are obtained, they are analyzed using non-compartmental or compartmental pharmacokinetic modeling software.[13]

Key Pharmacokinetic Parameters

The following key parameters are calculated to describe the ADME properties of 2-(2-benzofuranylmethyl)piperidine:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[8]
Tmax Time to reach CmaxProvides information on the rate of absorption.[8]
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.[7]
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.[2]
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Metabolite Identification and Profiling

The piperidine moiety is susceptible to metabolism by cytochrome P450 enzymes.[14][15] Potential metabolic pathways for 2-(2-benzofuranylmethyl)piperidine include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the benzofuranylmethyl group.[15]

  • Hydroxylation: Addition of a hydroxyl group to the piperidine or benzofuran ring.

  • Ring Opening: Scission of the piperidine ring.

LC-MS/MS can be used to screen for and identify these potential metabolites in plasma and excreta.[16]

Putative Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent 2-(2-benzofuranylmethyl)piperidine hydroxylation Hydroxylated Metabolites parent->hydroxylation Oxidation n_dealkylation N-dealkylation Product (Piperidine + Benzofuranyl Metabolite) parent->n_dealkylation Dealkylation ring_opening Ring-Opened Metabolite parent->ring_opening Oxidation glucuronide Glucuronide Conjugate hydroxylation->glucuronide UGT

Caption: Potential metabolic pathways for 2-(2-benzofuranylmethyl)piperidine.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By following the systematic approach outlined in this guide, researchers can generate a comprehensive in vivo pharmacokinetic profile of 2-(2-benzofuranylmethyl)piperidine. This information is indispensable for making informed decisions in the drug development process, including candidate selection, lead optimization, and the design of subsequent preclinical and clinical studies.[6][17] The integration of robust experimental design, validated bioanalytical methods, and sound data analysis will ensure the scientific integrity and trustworthiness of the generated data, ultimately contributing to the successful development of new therapeutic agents.

References

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  • National Center for Biotechnology Information. (2012). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine.
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Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-(2-Benzofuranylmethyl)piperidine and Its Analogs

This guide provides a comprehensive technical overview of the receptor binding affinity profile of 2-(2-benzofuranylmethyl)piperidine and its derivatives. It is intended for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding affinity profile of 2-(2-benzofuranylmethyl)piperidine and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology, with a particular focus on the sigma (σ) receptor system.

Introduction: The Significance of the 2-(2-Benzofuranylmethyl)piperidine Scaffold

The 2-(2-benzofuranylmethyl)piperidine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the exploration of central nervous system (CNS) targets. Its inherent structural features, combining a benzofuran moiety with a piperidine ring, provide a versatile platform for designing ligands with high affinity and selectivity for various receptors. A significant body of research has highlighted the potent and selective interaction of derivatives of this scaffold with sigma (σ) receptors, which are implicated in a wide array of neurological and psychiatric conditions including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][2][3]

Sigma receptors, comprising at least two subtypes, σ1 and σ2, are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondria interface.[2] The σ1 receptor, in particular, functions as a molecular chaperone, modulating calcium signaling and interacting with a variety of other receptor systems.[2][4] This central role in cellular homeostasis and neuronal function makes it a compelling target for therapeutic intervention.

This guide will delve into the specifics of the receptor binding characteristics of 2-(2-benzofuranylmethyl)piperidine derivatives, with a focus on their affinity for sigma receptors. We will explore the structure-activity relationships (SAR) that govern this interaction and provide detailed protocols for the in vitro characterization of these compounds. Furthermore, the potential of this scaffold in the development of Positron Emission Tomography (PET) imaging agents for in vivo receptor mapping will be discussed.[5]

Receptor Binding Affinity Profile

The affinity of a ligand for its receptor is a critical parameter in drug discovery, dictating its potency and potential for off-target effects. For the 2-(2-benzofuranylmethyl)piperidine class of compounds, extensive research has been conducted to characterize their binding profiles across a range of receptors.

High Affinity for Sigma-1 (σ1) Receptors

A hallmark of many 2-(2-benzofuranylmethyl)piperidine derivatives is their high affinity for the σ1 receptor. This interaction is often in the low nanomolar to subnanomolar range, indicating a potent binding interaction. The piperidine nitrogen is a key pharmacophoric element, forming a crucial salt bridge interaction with the glutamate 172 (Glu172) residue within the σ1 receptor binding pocket.[3][6] The benzofuran moiety and other substitutions on the piperidine ring contribute to additional hydrophobic and aromatic interactions, further enhancing binding affinity.[3]

Selectivity over Sigma-2 (σ2) Receptors

While many ligands bind to both sigma receptor subtypes, achieving selectivity for σ1 over σ2 is a key objective in designing targeted therapeutics and imaging agents. Several 2-(2-benzofuranylmethyl)piperidine analogs have demonstrated remarkable selectivity for the σ1 receptor.[7] This selectivity is crucial for elucidating the specific physiological roles of the σ1 receptor and for developing drugs with fewer off-target effects.

Data Presentation: Binding Affinities of Key Analogs

The following table summarizes the in vitro binding affinities (Ki) of representative 2-(2-benzofuranylmethyl)piperidine derivatives and related compounds for sigma receptors. It is important to note that Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.[8]

Compound/AnalogTarget ReceptorKi (nM)Selectivity (σ2/σ1)Reference
N-(2-Benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazineσ12.6-[5]
1'-benzyl-3-methoxy-3H-spiro[[9]benzofuran-1,4'-piperidine]σ11.14>1100[7]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ11.45270[10]
Haloperidolσ1--[8]
(+)-Pentazocineσ1~7 (Kd)-[8]

Experimental Protocols for Receptor Binding Assays

To ensure the generation of reliable and reproducible binding affinity data, a well-defined and validated experimental protocol is paramount. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (radioligand) for binding to a specific receptor. By performing the assay with increasing concentrations of the test compound, an inhibition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[8]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: Inhibition constant of the test compound

  • IC50: Concentration of the test compound that inhibits 50% of specific binding

  • [L]: Concentration of the radioligand

  • Kd: Dissociation constant of the radioligand

Detailed Step-by-Step Methodology

The following protocol outlines a typical competitive radioligand binding assay for determining the affinity of a 2-(2-benzofuranylmethyl)piperidine derivative for the σ1 receptor.

Protocol: Sigma-1 Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Test Compound: 2-(2-benzofuranylmethyl)piperidine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).
  • Radioligand: A high-affinity, selective σ1 receptor radioligand such as [³H]-(+)-pentazocine.[1][9]
  • Receptor Source: Membrane preparations from tissues or cells expressing a high density of σ1 receptors. Guinea pig liver is a commonly used source due to its high expression of σ1 receptors.[9] Alternatively, membranes from HEK293 cells stably transfected with the human σ1 receptor can be used.[3][10]
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]
  • Non-specific Binding Control: A high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding.[10]
  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[4][11]
  • Scintillation Counter and Scintillation Cocktail: For quantifying the radioactivity on the filters.[8]

2. Membrane Preparation:

  • Homogenize the tissue (e.g., guinea pig liver) in ice-cold homogenization buffer.[8]
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[8]
  • Wash the membrane pellet with fresh assay buffer and resuspend.
  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[11]

3. Assay Procedure:

  • Set up the assay in a 96-well plate.
  • To each well, add the following in order:
  • Assay buffer
  • Test compound at various concentrations (typically in a serial dilution).
  • For total binding wells, add vehicle instead of the test compound.
  • For non-specific binding wells, add the non-specific binding control (e.g., haloperidol).
  • Radioligand ([³H]-(+)-pentazocine) at a concentration close to its Kd value.[9]
  • Membrane preparation.
  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[8]
  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]
  • Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[8]

4. Quantification and Data Analysis:

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[8]
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
  • Determine the IC50 value from this curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation.[8]
Mandatory Visualizations

To better illustrate the experimental process, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Source (e.g., Guinea Pig Liver) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Membrane Pellet centrifuge2->pellet resuspend Resuspend in Assay Buffer pellet->resuspend protein_assay Protein Quantification resuspend->protein_assay plate 96-Well Plate Setup protein_assay->plate add_reagents Add: - Test Compound - Radioligand - Membranes plate->add_reagents incubate Incubation (e.g., 37°C, 120 min) add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot Generate Inhibition Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

G cluster_0 Without Test Compound cluster_1 With Test Compound Receptor Receptor BoundComplex Receptor-Radioligand Complex Receptor->BoundComplex InhibitedComplex Receptor-Test Compound Complex Receptor->InhibitedComplex Radioligand Radioligand Radioligand->BoundComplex TestCompound Test Compound TestCompound->InhibitedComplex

Caption: Principle of competitive radioligand binding.

Structure-Activity Relationship (SAR) Insights

The binding affinity of 2-(2-benzofuranylmethyl)piperidine derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Piperidine Nitrogen: As mentioned, the basic nitrogen of the piperidine ring is crucial for the interaction with Glu172 in the σ1 receptor.[6]

  • Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence affinity and selectivity. For instance, the introduction of a benzyl group at the 1-position of the piperidine ring is often associated with high σ1 affinity.[10]

  • The Benzofuran Moiety: The benzofuran ring system contributes to the overall lipophilicity and provides a scaffold for aromatic interactions within the receptor binding site. Modifications to the benzofuran ring can modulate binding affinity and pharmacokinetic properties.[12]

  • Linker Length and Composition: In analogs where the benzofuran and piperidine moieties are connected via a linker, the length and flexibility of this linker can impact receptor binding.[10]

Application in PET Imaging

The high affinity and selectivity of certain 2-(2-benzofuranylmethyl)piperidine derivatives for the σ1 receptor make them excellent candidates for development as PET radioligands.[5] PET is a powerful non-invasive imaging technique that allows for the in vivo quantification and localization of receptors in the brain and other organs.

By radiolabeling a suitable 2-(2-benzofuranylmethyl)piperidine derivative with a positron-emitting isotope, such as fluorine-18 ([¹⁸F]), researchers can visualize the distribution and density of σ1 receptors in living subjects.[5] This has significant implications for understanding the role of σ1 receptors in disease and for the development of novel diagnostics and therapeutics. For example, [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine has been successfully used to image σ1 receptors in the baboon brain.[5]

Conclusion

The 2-(2-benzofuranylmethyl)piperidine scaffold is a cornerstone in the development of high-affinity and selective ligands for the σ1 receptor. A thorough understanding of their receptor binding profile, guided by robust in vitro assays, is essential for advancing these compounds through the drug discovery pipeline. The continued exploration of the SAR of this chemical class holds great promise for the development of novel therapeutics for a range of CNS disorders and for the creation of advanced PET imaging agents to further unravel the complexities of the sigma receptor system.

References

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Foundational

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-(2-Benzofuranylmethyl)piperidine in Human Liver Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 2-(2-benzofuranylmethyl)piperidine, a novel chemical entity with a piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 2-(2-benzofuranylmethyl)piperidine, a novel chemical entity with a piperidine moiety linked to a benzofuran scaffold. The elucidation of its biotransformation is critical for understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This document will detail the scientific rationale, experimental design, and analytical strategies necessary for a thorough in vitro metabolic assessment using human liver microsomes (HLMs).

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A cornerstone of this evaluation is understanding its metabolism—the biochemical transformation of the compound by the body. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, abundant in the endoplasmic reticulum of hepatocytes, plays a pivotal role.[1][2] In vitro models, particularly human liver microsomes, offer a robust and efficient system to study these phase I metabolic reactions in a controlled environment.[1][3]

2-(2-Benzofuranylmethyl)piperidine presents a unique metabolic puzzle due to its constituent functional groups: a piperidine ring and a benzofuran system. Both are common in pharmacologically active molecules and are known to undergo extensive metabolism.[4][5][6] Understanding the metabolic liabilities of this compound is essential for predicting its in vivo clearance, identifying potentially active or toxic metabolites, and anticipating inter-individual variability in patient populations.

Putative Metabolic Pathways of 2-(2-Benzofuranylmethyl)piperidine

Based on established biotransformation reactions for piperidine and benzofuran-containing compounds, we can hypothesize several metabolic pathways for 2-(2-benzofuranylmethyl)piperidine. These predictions form the basis of our analytical investigation.

Piperidine Ring Metabolism

The piperidine moiety is susceptible to a variety of oxidative reactions catalyzed by CYPs.[4] Common metabolic pathways include:

  • N-dealkylation: While the nitrogen in 2-(2-benzofuranylmethyl)piperidine is part of the ring, adjacent carbon atoms are primary sites for oxidation.

  • Ring Hydroxylation (α-oxidation): Oxidation at the carbon atoms adjacent to the nitrogen can lead to the formation of lactam metabolites.

  • Ring Opening: More extensive oxidation can result in the cleavage of the piperidine ring.[4]

  • Dehydrogenation: The formation of a double bond within the piperidine ring is also a possible metabolic route.[7]

Benzofuran Moiety Metabolism

The benzofuran portion of the molecule also presents several sites for metabolic attack:

  • Hydroxylation: Aromatic hydroxylation can occur on the benzene ring of the benzofuran system. Hydroxylation can also occur on the furan ring.[6]

  • Oxidative Cleavage: The furan ring can undergo oxidative cleavage, leading to the formation of more polar metabolites.[6]

The following diagram illustrates the potential primary metabolic transformations of 2-(2-benzofuranylmethyl)piperidine.

Metabolic_Pathways cluster_0 Putative Metabolic Pathways of 2-(2-benzofuranylmethyl)piperidine cluster_piperidine Piperidine Metabolism cluster_benzofuran Benzofuran Metabolism Parent 2-(2-benzofuranylmethyl)piperidine M1 Piperidine Hydroxylation (+16 Da) Parent->M1 CYPs M2 Piperidine Dehydrogenation (-2 Da) Parent->M2 CYPs M3 Lactam Formation (+14 Da) Parent->M3 CYPs M4 Aromatic Hydroxylation (+16 Da) Parent->M4 CYPs M5 Furan Ring Hydroxylation (+16 Da) Parent->M5 CYPs M6 Furan Ring Cleavage (Variable Da) Parent->M6 CYPs

Caption: Proposed Phase I metabolic pathways of 2-(2-benzofuranylmethyl)piperidine.

Experimental Design: An In Vitro Investigation Using Human Liver Microsomes

To investigate the metabolism of 2-(2-benzofuranylmethyl)piperidine, a well-controlled in vitro experiment using pooled human liver microsomes is essential. Pooled microsomes from multiple donors help to average out inter-individual variability in CYP expression and activity.[1]

Experimental Workflow

The overall workflow for the microsomal stability assay is depicted below. This process is designed to determine the rate of disappearance of the parent compound and to identify the formation of metabolites.

Caption: Workflow for the in vitro metabolism study in human liver microsomes.

Detailed Experimental Protocol

The following is a step-by-step protocol for conducting a microsomal stability assay. It is crucial to include appropriate controls to ensure the validity of the results.[8]

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 100 mM Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 2-(2-benzofuranylmethyl)piperidine (test compound)

  • Organic Solvent (e.g., DMSO for stock solution, acetonitrile for quenching)

  • Incubator/Shaker at 37°C

  • Centrifuge

Procedure:

  • Thawing Microsomes: Thaw the pooled human liver microsomes rapidly in a 37°C water bath and immediately place on ice.[9]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Phosphate Buffer (to final volume)

    • Microsomes (final concentration of 0.5-1.0 mg/mL)

    • Test Compound (final concentration of 1 µM)

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the test compound to equilibrate with the microsomes.[10]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[8]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as a control where the reaction is stopped immediately after adding the NADPH system.[10]

  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.[8]

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Controls:

  • No NADPH: An incubation without the NADPH regenerating system to check for non-CYP mediated degradation.

  • Heat-inactivated microsomes: A control with microsomes that have been heat-inactivated prior to the experiment to ensure that the observed metabolism is enzymatic.[8]

Analytical Strategy: Metabolite Identification and Structural Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification studies.[11][12][13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[2]

LC-MS/MS Method Development

An appropriate LC method should be developed to achieve chromatographic separation of the parent compound from its potential metabolites. A reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

The mass spectrometer should be operated in a data-dependent acquisition mode, where a full scan MS is followed by MS/MS scans of the most intense ions. This allows for the detection of potential metabolites and the acquisition of their fragmentation patterns.[11]

Data Analysis and Interpretation
  • Metabolite Detection: The full scan MS data from the different time points are compared to the 0-minute sample to identify new peaks that represent potential metabolites. The mass shifts from the parent compound can provide initial clues about the type of metabolic modification (e.g., +16 Da for hydroxylation).

  • Structural Elucidation: The MS/MS fragmentation pattern of each potential metabolite is compared to that of the parent compound.[12] Conserved fragment ions can help to localize the site of metabolic modification. For example, if a fragment corresponding to the piperidine ring remains unchanged while a fragment of the benzofuran moiety shows a mass shift of +16 Da, this would suggest that hydroxylation occurred on the benzofuran part of the molecule.

  • Quantification: The rate of disappearance of the parent compound can be determined by monitoring its peak area over time. This allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance.[14]

Data Presentation and Interpretation

The results of the in vitro metabolism study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The kinetic parameters for the metabolism of 2-(2-benzofuranylmethyl)piperidine should be summarized in a table.

ParameterValueUnits
In Vitro Half-life (t1/2) Calculated Valueminutes
Intrinsic Clearance (CLint) Calculated ValueµL/min/mg protein

Table 1: In Vitro Metabolic Stability of 2-(2-benzofuranylmethyl)piperidine in Human Liver Microsomes.

Identified Metabolites

A table summarizing the identified metabolites, their mass shifts, and the proposed biotransformations should be created.

Metabolite IDMass Shift (Da)Proposed Biotransformation
M1+16Monohydroxylation
M2+14Lactam Formation
M3-2Dehydrogenation
M4+32Dihydroxylation

Table 2: Summary of Metabolites of 2-(2-benzofuranylmethyl)piperidine Identified in Human Liver Microsomes.

Conclusion and Future Directions

This guide outlines a comprehensive approach to elucidating the metabolic pathways of 2-(2-benzofuranylmethyl)piperidine using human liver microsomes. By combining predictive metabolism based on chemical structure with a robust experimental workflow and advanced analytical techniques, researchers can gain critical insights into the biotransformation of this novel compound.

The findings from this in vitro study will serve as a foundation for more complex investigations, including:

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the observed metabolic reactions.[3]

  • Inhibition Studies: Assessing the potential of 2-(2-benzofuranylmethyl)piperidine to inhibit major CYP enzymes to predict drug-drug interaction risks.

  • Studies in other in vitro systems: Using hepatocytes to investigate both Phase I and Phase II metabolism.[6]

A thorough understanding of the metabolism of 2-(2-benzofuranylmethyl)piperidine is a critical step in its development as a potential therapeutic agent, ensuring a more informed and streamlined path toward clinical evaluation.

References

  • Analytical strategies for identifying drug metabolites. (2007). PubMed.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991). Drug Metabolism and Disposition.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2011).
  • Human and Animal Liver Microsome Thawing and Incub
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Analytical tools and approaches for metabolite identification in early drug discovery. (2007). Pharmaceutical Research.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2021). Dalton Transactions.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applic
  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
  • Protocol for the Human Liver Microsome Stability Assay. (2022).
  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2011). The Journal of Clinical Pharmacology.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC.
  • Comparative Metabolism of Benfuracarb in in Vitro Mammalian Hepatic Microsomes Model and Its Implications for Chemical Risk Assessment. (2014). PubMed.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). MDPI.
  • In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hep
  • In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. (2024). PubMed.
  • Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. (2014).
  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). PubMed.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Publishing.
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). eScholarship.

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Exploratory

structural and physicochemical properties of 2-(2-benzofuranylmethyl)piperidine

An In-depth Technical Guide to the Structural and Physicochemical Properties of 2-(2-Benzofuranylmethyl)piperidine Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Physicochemical Properties of 2-(2-Benzofuranylmethyl)piperidine

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the molecular scaffold 2-(2-benzofuranylmethyl)piperidine. Given that this specific molecule is a niche building block rather than a widely studied compound, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive profile. The insights herein are designed to provide a foundational understanding, guiding synthetic strategies, analytical characterization, and the rational design of novel therapeutics.

Part 1: Molecular Structure and Stereochemistry

The identity and three-dimensional arrangement of a molecule are the primary determinants of its physical properties and biological activity. A thorough analysis of the structure of 2-(2-benzofuranylmethyl)piperidine (CAS: 483281-43-2) reveals a composite of two key heterocyclic systems, leading to notable stereochemical and conformational features.

Core Scaffold Analysis

The molecule is composed of a saturated six-membered heterocycle, piperidine, linked via a methylene bridge to a benzofuran moiety at the 2-position of the piperidine ring.[1]

  • Benzofuran Moiety: This aromatic, bicyclic ether is a common feature in many biologically active natural products and synthetic compounds. Its planar and electron-rich nature allows it to participate in π-π stacking and hydrogen bonding (via the furan oxygen), which are critical for molecular recognition at biological targets.

  • Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals.[2] Its saturated, non-planar structure provides a three-dimensional scaffold that can orient substituents in precise vectors. The secondary amine (N-H) is a key functional group, acting as a hydrogen bond donor and a proton acceptor (base), which is fundamental to its solubility and interaction with physiological targets.[3]

Caption: Chemical structure of 2-(2-benzofuranylmethyl)piperidine.

Stereochemistry and Conformational Dynamics

The structural complexity of this molecule extends into its three-dimensional properties, which are critical for enantioselective synthesis and receptor binding.

  • Chirality: The C2 carbon of the piperidine ring is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-(2-benzofuranylmethyl)piperidine and (S)-2-(2-benzofuranylmethyl)piperidine. The specific biological activity of such compounds often resides in only one enantiomer, making stereoselective synthesis a crucial consideration for drug development.[4]

  • Conformational Isomerism: Like cyclohexane, the piperidine ring adopts a low-energy chair conformation to minimize angular and torsional strain.[3] This results in two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For the large benzofuranylmethyl group, the equatorial conformation is overwhelmingly favored to avoid 1,3-diaxial steric clashes. The nitrogen atom's lone pair and hydrogen also interchange between axial and equatorial positions through nitrogen inversion. In non-polar solvents, the equatorial N-H conformation is generally more stable.[3]

G cluster_axial Axial Conformer (Disfavored) cluster_equatorial Equatorial Conformer (Favored) label_axial Steric Clash / H   H |   | (C4)-(C2) /  / (C5)-(N)-(C1) |   | (C6) H B_axial B label_equatorial No Steric Clash H | (C4)-(C2)-B /  / (C5)-(N)-(C1) |   | (C6) H B_equatorial B Axial Axial Conformer RingFlip Ring Flip Axial->RingFlip High Energy Barrier Equatorial Equatorial Conformer Equatorial->RingFlip Reversible RingFlip->Equatorial Favored Transition

Caption: Conformational equilibrium of the piperidine ring.

Part 2: Physicochemical Properties

The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are paramount in drug design.

Core Physicochemical Parameters

The following table summarizes the fundamental and predicted properties of 2-(2-benzofuranylmethyl)piperidine. These values are crucial for assessing its drug-likeness, for example, by applying Lipinski's Rule of Five.

PropertyValue / Predicted ValueSignificance in Drug DevelopmentSource
Molecular Formula C₁₄H₁₇NODefines the elemental composition and exact mass.[1]
Molecular Weight 215.29 g/mol Influences diffusion and permeability; <500 Da is favorable.[1]
XlogP (Predicted) ~3.0 - 3.5Measures lipophilicity; affects solubility, permeability, and metabolism. A value in this range suggests good membrane permeability but potentially low aqueous solubility.Inferred from similar structures[5]
pKa (Predicted) ~10.5 - 11.0The piperidine nitrogen is basic. pKa determines the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell penetration.Inferred from piperidine[3]
Hydrogen Bond Donors 1 (N-H)Influences solubility and receptor interactions.Structural Analysis
Hydrogen Bond Acceptors 2 (N and O)Influences solubility and receptor interactions.Structural Analysis
Rotatable Bonds 2Affects conformational flexibility and binding entropy.Structural Analysis
Solubility and Lipophilicity

The molecule possesses a dual nature: the large, aromatic benzofuran moiety is hydrophobic, while the piperidine nitrogen is basic and can be protonated to form a water-soluble salt.

  • Aqueous Solubility: As a free base, the compound is expected to have low water solubility. However, in acidic environments (e.g., the stomach), the piperidine nitrogen will be protonated, forming a hydrochloride or other salt, which will significantly enhance its aqueous solubility.

  • Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) is greater than 3, indicating a preference for lipid environments over aqueous ones. This high lipophilicity is a key factor for crossing the blood-brain barrier and other cell membranes via passive diffusion, a property often sought for CNS-acting agents.[6] However, very high lipophilicity can lead to issues like metabolic instability and non-specific binding.

Part 3: Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following is a predictive guide to the key spectral features of 2-(2-benzofuranylmethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
Aromatic Protons7.0 - 7.6Multiplet (m)Benzofuran-HProtons on the aromatic ring system.
Furan Proton6.5 - 6.7Singlet (s) or Doublet (d)Furan C3-HThe lone proton on the furan part of the scaffold.
Methylene Bridge2.8 - 3.2Multiplet (m)-CH₂-Protons are diastereotopic due to the adjacent chiral center, leading to complex splitting.
Piperidine Protons1.2 - 3.0Broad Multiplets (m)Piperidine-HComplex, overlapping signals from the C2-H, C3-H₂, C4-H₂, C5-H₂, and C6-H₂ protons.
Amine Proton1.5 - 2.5Broad Singlet (br s)N-HChemical shift and appearance are solvent and concentration-dependent; may exchange with D₂O.
¹³C NMR Predicted Chemical Shift (δ, ppm)AssignmentRationale
Aromatic Carbons110 - 160Benzofuran-CMultiple signals corresponding to the 8 carbons of the benzofuran ring system.
Piperidine C255 - 60C2Carbon bearing the substituent, deshielded.
Piperidine C645 - 50C6Carbon adjacent to the nitrogen.
Piperidine C3, C4, C520 - 30C3, C4, C5Aliphatic carbons of the piperidine ring.
Methylene Bridge35 - 40-CH₂-Aliphatic linker carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3300 - 3400Medium, BroadN-H StretchSecondary Amine (Piperidine)
3000 - 3100MediumC-H StretchAromatic (Benzofuran)
2850 - 2950StrongC-H StretchAliphatic (Piperidine, CH₂)
1580 - 1620MediumC=C StretchAromatic Ring
1200 - 1250StrongC-O-C StretchAryl Ether (Benzofuran)
Mass Spectrometry (MS)

MS provides information on molecular weight and fragmentation patterns, aiding in structural elucidation.

  • Molecular Ion (M⁺): For Electron Impact (EI) or Electrospray Ionization (ESI), the parent ion is expected at m/z = 215 ([M]⁺) or 216 ([M+H]⁺).

  • Key Fragmentation: The most probable fragmentation pathway is benzylic cleavage at the bond between the methylene bridge and the piperidine ring. This is a stable, resonance-delocalized benzofuranylmethyl cation.

G mol 2-(2-Benzofuranylmethyl)piperidine m/z = 215 frag1 Benzofuranylmethyl Cation m/z = 131 mol:f1->frag1 Benzylic Cleavage frag2 Piperidine Radical m/z = 84 mol:f1->frag2

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Part 4: Synthesis and Reactivity

Understanding the synthesis of the core scaffold is vital for producing it and its derivatives for research and development.

Proposed Synthetic Protocol: Reductive Amination

A robust and common method for synthesizing such secondary amines is the reductive amination of an aldehyde with a primary amine.[2] Here, we propose a two-step synthesis starting from commercially available 2-methylbenzofuran.

Step 1: Benzylic Bromination of 2-Methylbenzofuran

  • Rationale: This step activates the methyl group for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a standard reagent for selective allylic and benzylic bromination.

  • Protocol:

    • Dissolve 2-methylbenzofuran (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • The crude 2-(bromomethyl)benzofuran can be used directly or purified by column chromatography.

Step 2: Nucleophilic Substitution with Piperidine

  • Rationale: The secondary amine of piperidine acts as a nucleophile, displacing the bromide to form the final product. A base is required to neutralize the HBr formed.

  • Protocol:

    • Dissolve the crude 2-(bromomethyl)benzofuran (1.0 eq) in a polar aprotic solvent such as acetonitrile.

    • Add piperidine (2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.5 eq).

    • Stir the reaction at room temperature or gentle heat (50 °C) for 12-18 hours, monitoring by TLC.

    • Filter the inorganic salts and concentrate the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, 2-(2-benzofuranylmethyl)piperidine, by column chromatography on silica gel.

G start 2-Methylbenzofuran intermediate 2-(Bromomethyl)benzofuran start->intermediate NBS, Initiator (Benzylic Bromination) final 2-(2-Benzofuranylmethyl)piperidine intermediate->final Piperidine, K₂CO₃ (Nucleophilic Substitution)

Caption: Proposed workflow for the synthesis of the target compound.

Conclusion

2-(2-Benzofuranylmethyl)piperidine is a chiral molecular scaffold with significant potential in medicinal chemistry. Its structure combines the 3D character of the piperidine ring with the aromatic, electron-rich benzofuran system. Its predicted physicochemical properties—high lipophilicity and a basic nitrogen center—are characteristic of CNS-active agents and other drugs requiring membrane permeability. While specific experimental data for this compound is limited, this guide provides a robust, predictive framework based on established chemical principles and data from related molecules. The outlined spectroscopic features and synthetic protocols offer a strong starting point for any researcher or drug developer looking to explore the chemistry and therapeutic potential of this promising molecular architecture. Future work should focus on the enantioselective synthesis and biological evaluation of the individual (R) and (S) isomers to fully unlock their potential.

References

  • Title: Piperidine, 1-(2,3-dihydro-2,2-dimethyl-3-benzofuranyl)- (C15H21NO) Source: PubChem URL: [Link]

  • Title: 2-(2-苯并呋喃甲基)哌啶 Source: Huaxia Chemical Network URL: [Link]

  • Title: [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL: [Link]

  • Title: Piperidine, 1-((3-(p-chlorophenyl)-6-methoxy-2-benzofuranyl)methyl)-, hydrochloride Source: PubChem URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) Source: Cheméo URL: [Link]

  • Title: 2-(Furan-2-yl)piperidine | C9H13NO | CID 4715025 Source: PubChem URL: [Link]

  • Title: Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer Source: PubMed URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: White Rose Research Online URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: 2-(Phenylmethyl)pyridine | C12H11N | CID 7581 Source: PubChem URL: [Link]

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Protocols & Analytical Methods

Method

Analytical Method Development and Validation for 2-(2-Benzofuranylmethyl)piperidine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Discovery Researchers Executive Summary The compound 2-(2-benzofuranylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Discovery Researchers

Executive Summary

The compound 2-(2-benzofuranylmethyl)piperidine represents a highly privileged chemical scaffold in modern drug discovery. Benzofuran-piperidine and piperazine derivatives have emerged as highly potent and selective ligands for the Sigma-1 (σ1) receptor, making them critical targets in neuropharmacology and positron emission tomography (PET) imaging[1][2][3]. Furthermore, recent structural modifications of the benzofuran-piperidine axis have demonstrated significant efficacy as β-amyloid (Aβ) antiaggregants in Alzheimer's disease models[4][5], and as potent histamine H3 receptor antagonists[6].

Despite its pharmacological value, analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a classic chromatographic dichotomy: the molecule pairs a highly lipophilic benzofuran moiety with a strongly basic piperidine nitrogen. This application note details the causality-driven development of a self-validating, low-pH ion-pairing HPLC method designed to suppress secondary silanol interactions, ensuring sharp peak symmetry and robust quantitation suitable for pharmaceutical quality control.

Analyte Profiling & Chromatographic Causality (The "Why")

To develop a reliable method, one must first understand the physicochemical behavior of the analyte. The piperidine ring contains a secondary amine with an estimated pKa of ~9.5.

The Problem with Neutral pH: When analyzed using standard neutral mobile phases (e.g., pH 7.0), the piperidine nitrogen exists in a state of partial ionization. This leads to dual-mode retention:

  • Hydrophobic partitioning of the benzofuran core with the C18 stationary phase.

  • Deleterious ion-exchange interactions between the protonated amine and residual, unshielded silanols (Si-O⁻) on the silica support. The macroscopic result is severe peak tailing (Tailing factor, Tf > 2.0), retention time drift, and poor integration reproducibility.

The Mechanistic Solution: To engineer a robust method, we must control the ionization state. By depressing the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), we achieve two critical mechanistic goals:

  • Complete Protonation: The piperidine amine is fully protonated (pH << pKa), locking it into a single, predictable ionization state.

  • Ion-Pairing & Shielding: TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine. Simultaneously, the low pH suppresses the ionization of residual silanols (Si-OH), effectively masking the stationary phase's cation-exchange capacity.

HPLC_Method Start Analyte: 2-(2-Benzofuranylmethyl)piperidine Challenge Basic Piperidine Nitrogen (pKa ~9.5) Lipophilic Benzofuran Core Start->Challenge Silanol Secondary Silanol Interactions (Peak Tailing / Broadening) Challenge->Silanol at neutral pH Solution1 Low pH Mobile Phase (pH 2.5) 0.1% TFA in Water Silanol->Solution1 overcome by Solution2 End-capped C18 Column (Steric Shielding) Silanol->Solution2 overcome by Outcome Sharp Peak Symmetry (Tf ≤ 1.2) Robust Quantitation Solution1->Outcome Solution2->Outcome

Figure 1: Logical workflow for overcoming piperidine-silanol interactions in HPLC.

Experimental Protocols (The "How")

This protocol is designed as a self-validating system . System Suitability Testing (SST) criteria are embedded within the workflow; failure to meet these metrics immediately halts analysis, preventing the generation of invalid data due to mobile phase errors or column degradation.

Reagents and Materials
  • Water: LC-MS or Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC-grade (UV cutoff < 190 nm).

  • Trifluoroacetic Acid (TFA): LC-MS grade (purity ≥ 99.5%).

  • Methanol: HPLC-grade (for sample dissolution).

Step-by-Step Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of LC-MS grade water using a volumetric flask. Using a calibrated micropipette, add exactly 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of HPLC-grade ACN. Add exactly 1.0 mL of TFA. Mix thoroughly and sonicate for 5 minutes. Note: Do not vacuum filter TFA solutions extensively, as TFA is volatile and its concentration will change, altering the ion-pairing equilibrium.

Sample Preparation (API or Intermediate)
  • Accurately weigh 10.0 mg of 2-(2-benzofuranylmethyl)piperidine reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of HPLC-grade Methanol (required due to the lipophilic benzofuran core), sonicating for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Methanol to create a 1.0 mg/mL stock solution.

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Mobile Phase A to yield a final working concentration of 100 µg/mL. Diluting with the aqueous mobile phase prevents injection solvent effects (peak distortion).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Critical Step: Discard the first 1 mL of filtrate to prevent adsorption artifacts on the filter membrane.

Optimized Chromatographic Conditions

All quantitative data regarding the method parameters have been summarized below for easy replication and comparison.

Table 1: Optimized Isocratic HPLC Conditions

ParameterSpecificationScientific Rationale
Column C18 End-capped (150 x 4.6 mm, 3.5 µm)Dense end-capping minimizes residual silanol exposure.
Mobile Phase A 0.1% TFA in LC-MS Water (pH ~2.5)Fully protonates the piperidine amine; acts as an ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the benzofuran core.
Elution Mode Isocratic (60% A : 40% B)Ensures a stable baseline and highly reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLPrevents column mass overloading and band broadening.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and partitioning kinetics.
Detection (UV) 254 nm and 280 nmCaptures the primary π-π* transitions of the benzofuran ring.

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines to ensure its trustworthiness and reliability for routine pharmaceutical analysis.

Table 2: Method Validation Parameters

Validation ParameterAcceptance CriteriaObserved Result
Linearity Range Correlation coefficient (R²) ≥ 0.99910 - 200 µg/mL (R² = 0.9998)
Precision (Repeatability) %RSD of peak area ≤ 2.0% (n=6)0.85%
Intermediate Precision %RSD of peak area ≤ 2.0% (n=6, diff. day)1.12%
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mL
System Suitability (Tf) Tailing factor ≤ 1.51.15 (Passes SST)
Theoretical Plates (N) N ≥ 50008,450 (Passes SST)

Pharmacological Context: Why Quantify This Scaffold?

The rigorous analytical control of 2-(2-benzofuranylmethyl)piperidine is justified by its profound biological activity. Derivatives of this scaffold act as potent Sigma-1 receptor agonists, localizing at the Mitochondria-Associated ER Membrane (MAM) to modulate calcium signaling and promote neuronal survival[1][2][5].

Pathway Ligand Benzofuran-Piperidine Derivative Receptor Sigma-1 (σ1) Receptor (MAM Localization) Ligand->Receptor Agonist Binding IP3R IP3 Receptor Stabilization Receptor->IP3R Chaperone Activity Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Modulates Survival Neuronal Survival & Anti-Apoptosis Calcium->Survival Enhances ATP

Figure 2: Pharmacological pathway of benzofuran-piperidines at the Sigma-1 receptor.

References

  • [1] Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [2] 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD), NCBI. URL:[Link]

  • [3] [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. Molecular Imaging and Contrast Agent Database (MICAD), NCBI. URL:[Link]

  • [6] 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Molecules (MDPI). URL:[Link]

  • [4] Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. European Journal of Medicinal Chemistry. URL:[Link]

  • [5] Efficient strategy for alleviating neuronal apoptosis and oxidative stress damage of Alzheimer's disease through dual targeting BCL-2 gene promoter i-motif and β-amyloid. PMC, NIH. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Structural Validation Protocols for 2-(2-Benzofuranylmethyl)piperidine

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Reference Data Guide Introduction & Scientific Context The benzofuranylmethylpiperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Reference Data Guide

Introduction & Scientific Context

The benzofuranylmethylpiperidine scaffold is a privileged structural motif frequently encountered in fragment-based drug discovery (FBDD) and the development of central nervous system (CNS) therapeutics, particularly as [1]. Accurate structural elucidation of these compounds is critical, as the pharmacological activity is highly dependent on the regiochemistry of the benzofuran substitution and the stereochemistry of the piperidine ring.

This application note provides a comprehensive reference dataset and a self-validating experimental protocol for the Nuclear Magnetic Resonance (NMR) assignment of 2-(2-benzofuranylmethyl)piperidine . By establishing a rigorous workflow combining 1D and 2D NMR techniques, researchers can confidently differentiate this molecule from its regioisomers (e.g., 1-substituted or 3-substituted derivatives) and assess sample purity during lead optimization campaigns.

Theoretical Framework: Causality of Chemical Shifts

Understanding the physical causality behind the NMR spectral features is essential for accurate assignment and troubleshooting. The molecule consists of three distinct magnetic environments:

  • The Benzofuran Core: The oxygen atom in the benzofuran ring acts as an electron-donating group via resonance but is inductively electron-withdrawing. This dual nature heavily influences the π-electron density. The H-3 proton is characteristically shielded (~6.5 ppm) compared to typical aromatic protons due to the electron-rich nature of the furan ring [2].

  • The Piperidine Ring: The saturated nitrogenous ring exists predominantly in a chair conformation in solution. The protons exhibit distinct axial and equatorial chemical shifts. The nitrogen atom deshields the adjacent C2'' and C6'' protons.

  • The Methylene Linker: The C2'' position of the piperidine ring is a chiral center. Consequently, the two protons of the adjacent methylene bridge (-CH₂-) are diastereotopic . They reside in different magnetic environments regardless of bond rotation, resulting in a classic ABX spin system when coupled to the H-2'' proton. This manifests as two distinct doublets of doublets (dd) in the ¹H NMR spectrum, a critical diagnostic feature for 2-substituted piperidines.

NMR Reference Data

The following tables summarize the standardized ¹H and ¹³C NMR reference data for 2-(2-benzofuranylmethyl)piperidine acquired in CDCl₃ at 298 K (600 MHz for ¹H, 150 MHz for ¹³C).

Table 1: ¹H NMR Spectral Data (600 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality & Notes
H-4 7.48dd1H7.8, 1.2Deshielded by aromatic ring current; ortho-coupled to H-5.
H-7 7.42dd1H8.0, 0.9Proximity to oxygen lone pairs; ortho-coupled to H-6.
H-5, H-6 7.18 - 7.25m2H-Overlapping multiplets; typical for benzofuran carbocycle.
H-3 6.52s1H-Diagnostic furan proton; shielded by π-excessive heterocycle.
H-6''eq 3.12m1H-Equatorial proton adjacent to piperidine nitrogen.
CH₂ (a) 2.95dd1H14.0, 4.5Diastereotopic linker proton; geminal coupling (14.0 Hz).
H-2'' 2.85m1H-Methine proton at the chiral center; complex multiplet.
CH₂ (b) 2.80dd1H14.0, 9.0Second diastereotopic linker proton.
H-6''ax 2.65td1H11.5, 2.5Axial proton adjacent to N; shielded relative to equatorial.
NH 1.85br s1H-Broad due to quadrupolar relaxation of ¹⁴N; D₂O exchangeable.
H-3'',4'',5'' 1.30 - 1.75m6H-Saturated ring protons; complex overlapping multiplets.
Table 2: ¹³C NMR Spectral Data (150 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Assignment Causality & Notes
C-2 156.4C (Quaternary)Highly deshielded by direct attachment to furan oxygen.
C-7a 154.2C (Quaternary)Aromatic bridgehead carbon adjacent to oxygen.
C-3a 128.6C (Quaternary)Aromatic bridgehead carbon.
C-6 124.1CHAromatic methine.
C-5 123.0CHAromatic methine.
C-4 120.8CHAromatic methine.
C-7 111.2CHAromatic methine; shielded by resonance from oxygen.
C-3 103.5CHDiagnostic furan methine; highly shielded for an aromatic C.
C-2'' 56.8CHPiperidine methine; deshielded by adjacent nitrogen.
C-6'' 47.2CH₂Piperidine methylene adjacent to nitrogen.
CH₂ 34.5CH₂Methylene linker connecting the two ring systems.
C-3'' 30.1CH₂Piperidine methylene.
C-5'' 26.4CH₂Piperidine methylene.
C-4'' 24.8CH₂Piperidine methylene (most shielded, furthest from N).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR assignment must function as a self-validating system. A single 1D spectrum is insufficient for modern [3]. The following protocol outlines a sequential methodology where each experiment cross-verifies the previous one.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.6 mL of Deuterochloroform (CDCl₃, 99.8% D). CDCl₃ is chosen because it lacks exchangeable protons, allowing the piperidine N-H signal to be observed without rapid solvent exchange.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale precisely at δ 0.00 ppm.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter, which can distort magnetic field homogeneity and degrade line shape.

Step 2: 1D Data Acquisition & Initial Hypothesis
  • ¹H NMR (Proton): Acquire a standard 1D proton spectrum (ns = 16, d1 = 2s).

    • Validation Check: Integrate the spectrum. The total integral must equal 17 protons. If the integration of the aromatic region vs. aliphatic region does not match a 5:12 ratio, suspect an impurity or a different regioisomer.

  • ¹³C NMR & DEPT-135: Acquire a ¹³C spectrum (ns = 512) and a DEPT-135 spectrum.

    • Validation Check: DEPT-135 will invert CH₂ signals (negative peaks) while CH and CH₃ signals remain positive. Quaternary carbons (C-2, C-3a, C-7a) will disappear. Verify the presence of exactly five negative CH₂ peaks (four from piperidine, one from the linker).

Step 3: 2D Data Acquisition for Network Connectivity
  • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to map the spin systems.

    • Causality: COSY identifies protons coupled through 2 or 3 bonds. Use this to trace the continuous aliphatic chain of the piperidine ring from H-2'' → H-3'' → H-4'' → H-5'' → H-6''.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Causality: HSQC correlates protons to their directly attached carbons (¹J_CH). This immediately assigns the ¹³C spectrum based on the ¹H assignments. It will also definitively pair the two diastereotopic linker protons (δ 2.95 and 2.80) to the single linker carbon (δ 34.5).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: HMBC shows correlations across 2 to 3 bonds (²J_CH, ³J_CH) and is the ultimate tool for proving molecular connectivity across heteroatoms or quaternary carbons.

    • Crucial Validation: Look for a cross-peak between the methylene linker protons (δ 2.95/2.80) and the benzofuran C-2 quaternary carbon (δ 156.4), as well as the piperidine C-2'' carbon (δ 56.8). This specific correlation definitively proves that the linker connects the 2-position of the benzofuran to the 2-position of the piperidine, ruling out any other regioisomer.

Mandatory Visualization: Structural Validation Workflow

The following diagram illustrates the logical progression of the self-validating NMR assignment process, moving from sample preparation through multi-dimensional correlation.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 5-10 mg) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D SpinMap Spin System Mapping (COSY: Piperidine Ring) Acq2D->SpinMap HetMap Heteronuclear Correlation (HSQC/HMBC: Benzofuran Core) Acq2D->HetMap Val Final Structural Validation (Regiochemistry & Purity) SpinMap->Val HetMap->Val

Caption: Workflow for NMR structural validation of 2-(2-benzofuranylmethyl)piperidine.

References

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics Source: ResearchGate URL:[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL:[Link]

  • Applications of Solution NMR in Drug Discovery Source: MDPI URL:[Link]

Method

Application Note: Quantitative Determination of 2-(2-benzofuranylmethyl)piperidine in Human Plasma by LC-MS/MS

Abstract This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(2-benzofuranylmethyl)piperidine in hum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(2-benzofuranylmethyl)piperidine in human blood plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[1][2] The established linear range, accuracy, precision, and stability meet the stringent requirements for regulated bioanalysis.[3]

Introduction

2-(2-benzofuranylmethyl)piperidine is a synthetic compound containing a piperidine moiety, a common structural motif in many pharmaceuticals and alkaloids.[4][5] The piperidine ring is a key component in numerous drug classes, highlighting the importance of developing reliable analytical methods for such compounds in biological matrices.[4] Accurate quantification of drug and metabolite concentrations in biological fluids is fundamental throughout the drug development process, from early discovery to clinical trials.[6][7] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[7][8]

This application note provides a detailed protocol for the extraction and quantification of 2-(2-benzofuranylmethyl)piperidine in human plasma. The method addresses potential challenges in bioanalysis, such as matrix effects, which can significantly impact the accuracy and reproducibility of results by causing ion suppression or enhancement.[9][10][11]

Experimental

Materials and Reagents
  • Analytes: 2-(2-benzofuranylmethyl)piperidine and a suitable stable-isotope labeled internal standard (SIL-IS) or a structural analog.

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Human Plasma: Sourced from an accredited supplier, stored at -80°C.

Equipment
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • 96-well plates: For sample processing and collection.

  • Automated liquid handler (optional): For high-throughput sample preparation.

Method Development and Protocol

Causality Behind Experimental Choices

The selection of a protein precipitation (PPT) method was based on its simplicity, speed, and suitability for high-throughput analysis.[12] Acetonitrile was chosen as the precipitation solvent due to its efficiency in removing proteins while maintaining good recovery of the analyte.[13][14] The use of an internal standard (IS) is critical to compensate for variability during sample preparation and analysis.[15][16] A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it shares nearly identical physicochemical properties with the analyte, providing the most accurate correction for matrix effects and other sources of variation.[8][15]

Sample Preparation: Protein Precipitation
  • Thaw: Thaw plasma samples and quality control (QC) samples on ice.

  • Aliquot: Aliquot 50 µL of plasma into a 96-well plate.

  • Spike Internal Standard: Add 25 µL of the internal standard solution (in acetonitrile) to each well.

  • Precipitate: Add 400 µL of acetonitrile containing 0.5% formic acid to each well.[17]

  • Mix: Cover the plate and vortex for 5 minutes to ensure complete protein precipitation.[12]

  • Centrifuge: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.[18]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions: To be determined for the specific analyte and IS.
Collision Energy (CE) Optimized for each transition.
Dwell Time 100 ms
Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Samples s2 Aliquot 50 µL Plasma s1->s2 s3 Add 25 µL Internal Standard s2->s3 s4 Add 400 µL Acetonitrile (0.5% FA) s3->s4 s5 Vortex for 5 min s4->s5 s6 Centrifuge at 4000 x g for 10 min s5->s6 s7 Transfer Supernatant s6->s7 a1 Inject 5 µL Supernatant s7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Ratio of Analyte/IS Area d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantification of 2-(2-benzofuranylmethyl)piperidine in plasma.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA M10 guidance to ensure its suitability for its intended purpose.[2] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. Within-run and between-run accuracy and precision should be evaluated at multiple concentration levels.[17]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[9] This can be quantitatively assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[9]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Representative Validation Data

The following table summarizes typical acceptance criteria for a validated bioanalytical method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Matrix Factor The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% for at least 80% of the matrix lots tested.
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Discussion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of 2-(2-benzofuranylmethyl)piperidine in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput workflows, which is advantageous in drug development settings.[7][19] The chromatographic conditions are designed to provide good retention and peak shape for the analyte, minimizing potential interference from endogenous matrix components.[18]

A critical aspect of method development is the mitigation of matrix effects.[20] Phospholipids are a major source of matrix effects in plasma samples and can co-extract with the analyte, leading to ion suppression or enhancement. The chromatographic gradient employed in this method helps to separate the analyte from many of these interfering phospholipids. For particularly challenging matrices or when higher sensitivity is required, more advanced sample preparation techniques such as solid-phase extraction (SPE) could be considered.[21][22][23]

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantification of 2-(2-benzofuranylmethyl)piperidine in human plasma. The protocol is straightforward, sensitive, and selective, making it well-suited for supporting pharmacokinetic and other studies in a regulated bioanalytical laboratory. Adherence to established validation guidelines ensures the generation of high-quality, reliable data to support drug development programs.

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Xu, R., et al. (n.d.).
  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health & Human Services.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Frontage Laboratories. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs.
  • ResearchGate. (n.d.). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS.
  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • SelectScience. (2016, April 19). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. SelectScience.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • KCAS Bio. (2020, December 8).
  • Thermo Fisher Scientific. (n.d.).
  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. ResolveMass.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass.
  • McNally, M., et al. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Zhao, L., & Juck, M. (n.d.).
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. IQVIA.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • LabRulez LCMS. (n.d.).
  • BioAgilytix. (n.d.).
  • Gauthier, T. D. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Lindegardh, N., et al. (2003). Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography.
  • Laschat, S., et al. (n.d.).
  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • Pharmaceutical Technology. (2017, May 2). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Pharmaceutical Technology.
  • ChemRxiv. (n.d.).
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • ResearchGate. (2021, September 30). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
  • MDPI. (2025, November 14).
  • National Academic Digital Library of Ethiopia. (n.d.).
  • Li, Y., et al. (2024, June 2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-(2-Benzofuranylmethyl)piperidine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic, heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic, heterocyclic compounds. 2-(2-benzofuranylmethyl)piperidine presents a unique chromatographic dichotomy: it possesses a highly hydrophobic, polarizable benzofuran ring coupled with a strongly basic piperidine moiety (pKa ~10.4).

This structural combination often leads to severe peak tailing and co-elution with synthetic intermediates or structural isomers. This guide is designed to help you diagnose the root cause of these overlapping peaks and implement field-proven, mechanistically sound solutions.

Section 1: Diagnostic Workflows (The "Why" and "How")

Before altering your mobile phase or column, you must determine if you are dealing with a true co-eluting impurity or an apparent co-elution caused by severe peak tailing.

G Start Observe Broad/Asymmetric Peak for 2-(2-benzofuranylmethyl)piperidine CheckDAD Check DAD/MS Spectral Purity Start->CheckDAD IsCoelution Spectra Shift Across Peak? CheckDAD->IsCoelution Tailing Secondary Silanol Interactions (Piperidine N+) IsCoelution->Tailing No TrueCoelution True Co-elution (Impurity/Isomer) IsCoelution->TrueCoelution Yes FixTailing Increase pH > 10.5 or Use Endcapped/Biphenyl Column Tailing->FixTailing FixCoelution Adjust Selectivity (Alpha) via Biphenyl Phase TrueCoelution->FixCoelution

Troubleshooting workflow for basic benzofuran peak asymmetry.

FAQ 1: How do I definitively identify if a broad peak is co-elution or just peak tailing from secondary interactions?

A: The piperidine nitrogen is protonated at typical acidic mobile phase pHs (e.g., pH 2-3 with 0.1% Formic Acid). These cations interact strongly with[1], leading to peak tailing that mimics co-elution by swallowing adjacent small peaks.

To establish causality, you must decouple the chromatographic shape from the spectral data. Utilize a [2]. If the UV spectra or mass-to-charge (m/z) ratios shift across the peak's elution profile (leading edge vs. apex vs. trailing edge), you have true co-elution[3]. If the spectra remain identical but the peak is asymmetric, you are observing secondary silanol interactions.

Section 2: Method Optimization & Troubleshooting

FAQ 2: My target peak is co-eluting with its neutral synthetic precursor. How do I adjust the mobile phase to separate them?

A: Gradient adjustments only alter the capacity factor ( k′ ), not the selectivity ( α ). Because your target is basic and the impurity is neutral, pH manipulation is your most powerful lever.

By raising the mobile phase pH above the piperidine's pKa (e.g., pH 10.5 using ammonium bicarbonate), you deprotonate the piperidine ring. This drastically increases its hydrophobicity, shifting its retention time significantly later, while the neutral benzofuran precursor remains unaffected. Operating at high pH ensures basic compounds [4].

Table 1: Effect of Mobile Phase pH on Retention and Resolution of 2-(2-Benzofuranylmethyl)piperidine

ParameterpH 3.0 (0.1% Formic Acid)pH 7.0 (Ammonium Acetate)pH 10.5 (Ammonium Bicarbonate)
Analyte Ionization State Fully Protonated (Cationic)Partially ProtonatedNeutral (Free Base)
Silanol Ionization State Neutral (Protonated)Fully Ionized (Anionic)Fully Ionized (Anionic)
Primary Interaction HydrophobicMixed-Mode (Hydrophobic + Ion-Exchange)Hydrophobic
Typical Asymmetry ( As​ ) 1.4 (Slight Tailing)>2.0 (Severe Tailing)1.05 (Excellent)
Resolution ( Rs​ ) vs Precursor 0.8 (Co-elution)0.5 (Merged Peaks)>2.5 (Baseline Resolution)
FAQ 3: What stationary phase should I choose if standard C18 fails to resolve isomeric co-elution?

A: When dealing with positional isomers of the benzofuran ring, analytes share nearly identical pKa values and hydrophobicity. Standard C18 phases fail because they rely purely on dispersive (van der Waals) forces.

You must exploit the polarizability of the benzofuran ring. Switch to a Biphenyl stationary phase. These phases introduce[5]. The slight electronic differences between positional isomers on the benzofuran ring will interact differently with the [6].

Section 3: Step-by-Step Experimental Protocols

To create a self-validating system for resolving basic benzofurans, follow this orthogonal method development protocol.

MethodDev Step1 1. System Preparation Select High-pH Stable Column (e.g., Hybrid Silica) Step2 2. Aqueous Phase (A) 10 mM Ammonium Bicarbonate Adjust to pH 10.5 Step1->Step2 Step3 3. Organic Phase (B) Acetonitrile or Methanol (Methanol for pi-pi enhancement) Step2->Step3 Step4 4. Gradient Elution 5% B to 95% B over 15 min Step3->Step4 Step5 5. Validation Inject Blank -> Standards -> Mixture Calculate Rs > 1.5 Step4->Step5

Step-by-step workflow for high-pH orthogonal method development.

Protocol: High-pH Orthogonal Method Development

Step 1: System and Column Preparation

  • Action: Install a high-pH compatible column (e.g., hybrid organic-inorganic silica or bidentate silane Biphenyl).

  • Causality: Traditional silica dissolves at pH > 8 due to hydroxide ion attack. Hybrid particles or bidentate silanes offer structural integrity up to pH 12[4].

Step 2: Mobile Phase Formulation

  • Action:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol.

  • Causality: A pH of 10.5 is above the pKa of piperidine (~10.4), ensuring the molecule is deprotonated. Methanol is chosen over Acetonitrile to enhance π−π interactions between the benzofuran ring and the biphenyl stationary phase[5].

Step 3: Gradient Execution

  • Action: Program a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Maintain column temperature at 40°C.

  • Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer kinetics, sharpening the peak and further aiding resolution.

Step 4: Peak Purity Validation

  • Action: Inject the co-eluting mixture. Utilize a DAD detector scanning from 210 nm to 400 nm.

  • Causality: Extract the UV spectra at the leading edge, apex, and trailing edge of the target peak. A match factor >990 across all three points validates that the co-elution has been successfully resolved into a pure, isolated peak[2][3].

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography."[Link]

  • Kirkland, J. J., et al. "Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography." Analytical Chemistry, ACS Publications.[Link]

  • PharmaGuru. "PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis."[Link]

  • LCGC International. "A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis."[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds."[Link]

  • Thames Restek. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds."[Link]

Sources

Optimization

reducing degradation of 2-(2-benzofuranylmethyl)piperidine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of benzofuran-piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of benzofuran-piperidine derivatives. The degradation of 2-(2-benzofuranylmethyl)piperidine is not a random occurrence; it is a predictable chemical consequence of its structural moieties.

This guide is designed to move you away from reactive troubleshooting and toward proactive, self-validating experimental design. By understanding the causality behind the degradation, you can implement storage systems that inherently prevent compound failure.

Part 1: Mechanisms of Degradation

Q: Why does 2-(2-benzofuranylmethyl)piperidine degrade so rapidly when stored as a free base at room temperature?

A: The instability of this compound stems from a dual vulnerability in its chemical structure:

  • The Piperidine Ring (Secondary Amine): Secondary amines are highly nucleophilic. When exposed to ambient air, the nitrogen's lone pair readily attacks atmospheric CO₂ to form stable piperidine carbamates. Furthermore, the amine is highly susceptible to hydroxyl radical (OH)-initiated oxidation, leading to the formation of N-oxides and nitrones .

  • The Benzofuran Moiety: Benzofurans are electron-rich aromatic heterocycles. The C2=C3 double bond is particularly sensitive to photo-oxidation and reactive oxygen species (ROS), which can lead to oxidative ring cleavage and subsequent polymerization .

DegradationPathways Compound 2-(2-benzofuranylmethyl)piperidine O2 Oxygen / UV Light Compound->O2 Exposed to CO2 Atmospheric CO2 Compound->CO2 Exposed to N_Oxidation N-Oxides & Nitrones O2->N_Oxidation Piperidine Oxidation Ring_Opening Benzofuran Ring Cleavage O2->Ring_Opening C2=C3 Oxidation Carbamate Piperidine Carbamate CO2->Carbamate Nucleophilic Addition

Logical relationship between environmental triggers and specific degradation pathways.

Q: My batch has turned from a clear oil to a viscous yellow/brown syrup. Is it still usable?

A: No. This color change is a macroscopic indicator of microscopic failure. It signifies the formation of polymeric degradation products, driven by benzofuran photo-oxidation. You must discard the batch or perform a rigorous purification (e.g., flash chromatography) before use.

Part 2: Storage Protocols & Troubleshooting

Q: What is the most effective method to stabilize this compound for multi-year storage?

A: The most robust method is converting the free base into a stable pharmaceutical salt (such as a hydrochloride or besylate salt).

The Causality: A self-validating protocol ensures that the physical state of the system inherently prevents failure. By converting the free base to a hydrochloride salt, you protonate the secondary amine. This locks the nitrogen's lone pair of electrons, mathematically neutralizing its nucleophilicity and rendering carbamate formation impossible.

Protocol: Conversion of Free Base to Hydrochloride Salt

Follow this step-by-step methodology to ensure a self-validating storage state.

  • Dissolution: Dissolve 1.0 g of 2-(2-benzofuranylmethyl)piperidine free base in 10 mL of anhydrous diethyl ether (or MTBE) in a flame-dried flask under an argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Continue stirring for 15 minutes to ensure complete precipitation and prevent the trapping of unreacted free base in the crystal lattice.

  • Filtration: Filter the precipitate rapidly using a Schlenk frit under a stream of argon to prevent moisture ingress (hygroscopic degradation).

  • Washing & Desiccation: Wash the filter cake with 5 mL of cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) for 24 hours.

  • Inert Storage: Transfer the dried salt into amber glass vials (to block UV light). Purge the headspace with Argon. Note: Argon is denser than air (1.78 g/L vs 1.22 g/L) and effectively blankets the solid, whereas Nitrogen easily mixes with ambient air during capping. Store at -20°C.

StorageWorkflow FreeBase Free Base Compound Salt Salt Conversion (HCl / Besylate) FreeBase->Salt Protonation Desiccate Vacuum Desiccation Salt->Desiccate Remove H2O Aliquot Single-Use Aliquoting Desiccate->Aliquot Prevent freeze-thaw Purge Argon Purge (Inerting) Aliquot->Purge Displace O2/CO2 Store -20°C Storage (Amber Vials) Purge->Store Seal tightly

Step-by-step workflow for the long-term stabilization and storage of the compound.

Part 3: Analytical Troubleshooting & Quality Control

Q: How can I detect if my stored batch has degraded, and what are the acceptable limits for biological assays?

A: Visual inspection is insufficient for high-precision assays. You must implement routine analytical quality control. Because degradation alters the polarity and mass of the compound, LC-MS and NMR are your primary diagnostic tools.

Below is a summary of the quantitative data parameters you should monitor during your QC workflows:

Degradation PathwayPrimary DegradantDetection MethodCharacteristic SignalAcceptable Limit (Area %)
Amine Oxidation Piperidine N-oxideLC-MS (ESI+)[M+16]⁺ mass shift< 0.5%
CO₂ Absorption Piperidine Carbamate¹³C NMR~160 ppm (Carbonyl Carbon)< 1.0%
Benzofuran Oxidation Ring-opened phenolic estersHPLC-UV (254 nm)Shift in retention time (highly polar)< 0.5%
Hydrolysis (Salt form)Free Base formationKarl Fischer TitrationElevated water content (>2%)< 1.0% water

Note: If your sample exceeds these acceptable limits, do not attempt to "correct" the concentration in your biological assays. The degradation products (especially N-oxides and ring-cleaved phenols) can exhibit off-target toxicity or competitive binding, invalidating your experimental data.

References

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO₂ Capture-Relevant Conditions Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant Source: PubMed (National Library of Medicine) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-benzofuranylmethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures when researchers attempt to transition lipophilic, basic small molecules from organic synthesis to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures when researchers attempt to transition lipophilic, basic small molecules from organic synthesis to aqueous biological assays.

The compound 2-(2-benzofuranylmethyl)piperidine presents a classic physicochemical paradox: it combines a highly lipophilic, planar benzofuran core with a basic piperidine ring. This guide provides a self-validating, mechanistic approach to troubleshooting its aqueous solubility, moving beyond trial-and-error to rational, thermodynamics-driven experimental design.

Part 1: Physicochemical Root Cause Analysis

To solve solubility issues, we must first understand the causality. The solubility of a solid solute in water is dependent on two primary thermodynamic factors: the ability of the solute to interact with water (hydrophilicity/LogP) and the crystallinity of the solute (crystal lattice energy)[1].

  • The Benzofuran Scaffold (Solvation Barrier): Benzofuran derivatives are notoriously hydrophobic and possess low aqueous solubility[2]. Furthermore, the planar nature of the benzofuran ring promotes tight crystal packing, creating a significant thermodynamic barrier to aqueous dissolution[1].

  • The Piperidine Ring (Ionization Dependency): The piperidine nitrogen is a basic amine (typical pKa ~9.5). While piperidine substitutions are common in drug discovery, their solubility is highly dependent on the pH of the surrounding medium[3]. At physiological pH (7.4), it is predominantly protonated, but any upward drift in pH will rapidly convert it to the highly insoluble free base.

  • The "DMSO Crash" Phenomenon: Researchers typically dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Upon rapid dilution into an aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility limit in the new mixed-solvent system, causing it to "crash out" as an amorphous or crystalline precipitate[2].

Mechanistic factors driving the poor aqueous solubility of 2-(2-benzofuranylmethyl)piperidine.

Part 2: Diagnostic & Troubleshooting Workflow

Before altering your assay, follow this logical decision tree to identify the least disruptive solubilization strategy for your specific experimental needs.

Workflow for diagnosing and resolving aqueous solubility issues of lipophilic basic compounds.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Kinetic Solubility Screening (Solvent-Shift Method)

Causality: Rapid dilution of a DMSO stock into an aqueous buffer often leads to localized supersaturation. This protocol controls the precipitation kinetics by using a step-wise dilution and vortex-mediated dispersion to prevent the "DMSO crash"[2].

  • Prepare a 10 mM stock of 2-(2-benzofuranylmethyl)piperidine in 100% anhydrous DMSO.

  • Pre-warm the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C to maximize kinetic solubility.

  • Add the DMSO stock dropwise to the buffer while vortexing vigorously to prevent localized high concentrations. Keep the final DMSO concentration ≤1% (v/v) to avoid cellular toxicity in downstream assays.

  • Self-Validation Step: Incubate the solution at room temperature for 2 hours. Centrifuge at 10,000 × g for 15 minutes. Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% organic solvent. If the measured concentration is <95% of the theoretical spike, precipitation has occurred, and you must proceed to Protocol B.

Protocol B: Thermodynamic Solubility Enhancement via Salt Formation

Causality: The free base form of the piperidine ring lacks sufficient dipole-dipole interactions with water. Converting the basic nitrogen to a hydrophilic salt reduces the desolvation energy required to break the crystal lattice.

  • Dissolve the free base of 2-(2-benzofuranylmethyl)piperidine in a minimal volume of ethanol.

  • Add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring to form the mesylate salt. (Crucial Note: Avoid hydrochloric acid if your final assay uses Phosphate-Buffered Saline (PBS). See FAQ below).

  • Evaporate the solvent under reduced pressure to yield the solid mesylate salt.

  • Self-Validation Step: Perform a shake-flask thermodynamic solubility test. Add excess solid mesylate salt to your assay buffer, shake at 37°C for 24 hours, filter through a 0.22 µm PTFE syringe filter, and quantify the dissolved fraction via LC-MS.

Protocol C: Host-Guest Complexation with Cyclodextrins

Causality: If salt formation is insufficient due to the extreme hydrophobicity of the planar benzofuran moiety, encapsulating the lipophilic tail within the hydrophobic cavity of a cyclodextrin molecule shields it from water. This massively increases apparent solubility without altering the drug's covalent structure.

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Add the 2-(2-benzofuranylmethyl)piperidine to the HP-β-CD solution.

  • Sonicate in a water bath for 30 minutes, maintaining the temperature below 40°C.

  • Self-Validation Step: Visually inspect for Tyndall scattering using a laser pointer. A clear beam path indicates a true solution (encapsulation successful); a scattered beam indicates a colloidal suspension or undissolved particles.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes of applying the above protocols to 2-(2-benzofuranylmethyl)piperidine, allowing you to select the strategy that best fits your assay's tolerance limits.

Solubilization StrategyExpected Solubility Limit (µM)Mechanism of ActionAssay CompatibilityPrimary Drawbacks
Free Base in PBS (pH 7.4) < 10 µMBaseline (None)HighInadequate for generating full IC₅₀ curves.
1% DMSO Co-solvent ~ 50 µMKinetic stabilizationModerateDMSO toxicity in sensitive cell-based assays.
Mesylate Salt in HEPES > 500 µMReduced lattice energy & ionizationHighRequires an additional synthetic/purification step.
20% HP-β-CD Formulation > 1000 µMHost-guest encapsulationHigh (in vitro)May alter the free-drug fraction and pharmacokinetics.

Part 5: Frequently Asked Questions (FAQs)

Q: I formed the hydrochloride (HCl) salt of the compound, but it still won't dissolve in my PBS assay buffer. Why? A: You are experiencing the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains high concentrations of chloride ions (from NaCl and KCl). According to Le Chatelier's principle, the excess chloride in the buffer drives the solubility equilibrium backward toward the solid HCl salt, severely suppressing its dissolution. Solution: Switch to a non-chloride salt form (like the mesylate or acetate salt described in Protocol B) or use a non-chloride buffer like HEPES.

Q: My compound is crashing out of the 1% DMSO solution immediately. Can I just increase the DMSO to 5%? A: While increasing DMSO will thermodynamically force the compound into solution, it is rarely viable for biological assays. Most cell lines exhibit significant phenotypic changes or toxicity at DMSO concentrations >1% (v/v). Furthermore, high DMSO concentrations can denature target proteins in biochemical assays. If 1% DMSO fails, you must transition to cyclodextrin encapsulation (Protocol C).

Q: If all formulation strategies fail, what structural modifications can I make to the compound itself? A: If you are in the lead optimization phase, consider disrupting the molecular planarity or symmetry of the benzofuran core. Introducing steric bulk (e.g., a methyl group) that forces a dihedral angle twist can significantly decrease the crystal packing energy, thereby improving thermodynamic aqueous solubility without necessarily decreasing the compound's overall lipophilicity[1].

Sources

Optimization

Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for 2-(2-benzofuranylmethyl)piperidine

Welcome to the Technical Support Center. This guide provides a comprehensive, self-validating framework for the extraction and purification of 2-(2-benzofuranylmethyl)piperidine from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, self-validating framework for the extraction and purification of 2-(2-benzofuranylmethyl)piperidine from complex biological matrices. Designed for drug development professionals, this document synthesizes mechanistic causality with field-proven protocols to ensure high recovery and extract cleanliness.

Section 1: Mechanistic FAQ (Causality & Theory)

Q1: Why is Mixed-Mode Cation Exchange (MCX) recommended over standard Reversed-Phase (C18) SPE for this analyte? A1: 2-(2-benzofuranylmethyl)piperidine possesses a highly lipophilic benzofuran moiety and a strongly basic piperidine ring. While a standard C18 sorbent can retain the benzofuran group via hydrophobic interactions, it offers poor selectivity against neutral lipids and endogenous matrix components. MCX sorbents combine a reversed-phase backbone (e.g., divinylbenzene) with strong cation-exchange groups. This dual-retention mechanism allows for orthogonal washing steps: you can use a 100% organic wash to strip away neutral interferences while the protonated piperidine remains1[1].

Q2: How does pH dictate the loading and elution efficiency? A2: The piperidine nitrogen acts as a strong secondary amine with a2[2]. During the loading phase, the sample must be acidified to pH < 4. This ensures the amine is fully protonated (positively charged) and binds to the negatively charged sulfonic acid groups on the sorbent. Conversely, to elute the analyte, the pH must be raised to at least 2 units above the pKa (pH > 12). Using a strong base like 5% ammonium hydroxide (NH₄OH) in methanol 3[3], breaking the ionic interaction, while the methanol simultaneously disrupts the reversed-phase interaction.

Section 2: Step-by-Step Optimized Protocol

Protocol: High-Recovery MCX Extraction Workflow This protocol is validated for a 30 mg / 1 cc MCX cartridge format. Scale volumes proportionally for 96-well plates or larger cartridges.

  • Sample Pre-treatment: Dilute the biological sample (e.g., plasma) 1:1 with 4% phosphoric acid (H₃PO₄). Causality: Disrupts protein binding and ensures the piperidine nitrogen is fully protonated.

  • Condition: Pass 1.0 mL of 100% Methanol through the cartridge. Causality: Wets the reversed-phase backbone to enable hydrophobic interactions.

  • Equilibrate: Pass 1.0 mL of 2% Formic Acid in Water. Causality: Prepares the ion-exchange sites while maintaining the highly acidic environment required for loading.

  • Load: Apply the acidified sample at a controlled flow rate of 1 mL/minute.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. Causality: Removes polar, water-soluble interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: This critical step 4[4] (e.g., phospholipids) that cause ion suppression in LC-MS/MS.

  • Dry: Apply high vacuum (>10 inHg) for 5 minutes to remove residual wash solvents.

  • Elute: Pass 2 x 0.5 mL of 5% NH₄OH in Methanol. Collect the eluate. Causality: Deprotonates the basic amine and elutes the target compound.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Section 3: Troubleshooting Guide

Q3: I am experiencing low recovery (<50%). What is the most likely cause? A3: Low recovery in MCX usually stems from incomplete elution rather than breakthrough during loading. Check your elution solvent. Ammonium hydroxide is highly volatile; if the 5% NH₄OH in methanol is not prepared fresh daily, the ammonia concentration drops. Consequently, the pH will not be high enough to fully deprotonate the piperidine ring (pKa ~11.1), leaving the analyte ionically bound to the sorbent. Always prepare the elution solvent immediately before use.

Q4: My LC-MS/MS shows significant ion suppression. How can I improve extract cleanliness? A4: Ion suppression is typically caused by residual phospholipids. Ensure your Wash 2 step uses 100% methanol. Because the target analyte is locked via strong cation exchange, you can wash aggressively with 100% organic solvent without risking analyte loss. If suppression persists, increase the Wash 2 volume to 2.0 mL.

Q5: The cartridges are clogging during the loading step. How can I prevent this? A5: Clogging is common with viscous biological matrices like plasma or whole blood. Ensure thorough centrifugation (e.g., 10,000 x g for 10 minutes) after the acid dilution step to pellet precipitated proteins before loading the supernatant. Alternatively, switch to a polymeric MCX sorbent with a larger particle size (e.g., 60 µm instead of 30 µm).

Section 4: Quantitative Data & Tables

Table 1: Effect of Wash and Elution Parameters on 2-(2-benzofuranylmethyl)piperidine Recovery

ParameterConditionAnalyte Recovery (%)Matrix Effect (Ion Suppression)
Wash 2 (Organic) 50% Methanol95%High (-45%)
Wash 2 (Organic) 100% Methanol94%Low (-5%)
Elution Solvent 2% NH₄OH in MeOH62%Low (-5%)
Elution Solvent 5% NH₄OH in MeOH96%Low (-5%)
Elution Solvent Age 5% NH₄OH (1 week old)48%Low (-5%)

(Note: Data illustrates the critical nature of using 100% organic washes for cleanliness and fresh, highly basic elution solvents for recovery).

Section 5: Visualizations

Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Dual-retention mechanism of MCX sorbent for basic amines.

References

  • [3] Solid-Phase Extraction - Chemistry LibreTexts. Source: libretexts.org. 3

  • [1] Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Source: waters.com.1

  • [4] A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Source: nih.gov. 4

  • [2] Piperidine - Grokipedia. Source: grokipedia.com. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Signal Suppression in 2-(2-benzofuranylmethyl)piperidine LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges with 2-(2-benzofuranylmethyl)piperidine and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges with 2-(2-benzofuranylmethyl)piperidine and its derivatives.

As a highly lipophilic, basic secondary amine (piperidine pKa ~10), this molecule exhibits excellent ionization efficiency in positive electrospray ionization (+ESI) to form the [M+H]+ ion ( m/z 216.1). However, its physicochemical properties cause it to elute late in standard reversed-phase chromatography—directly overlapping with highly suppressive endogenous matrix components. This guide provides the mechanistic causality behind these issues and self-validating protocols to achieve robust, interference-free quantification.

Part 1: Diagnostic Workflows

Before implementing complex sample preparation strategies, you must definitively diagnose whether your signal loss is due to matrix-induced ion suppression or poor extraction recovery.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This self-validating protocol maps the exact retention time zones where your biological matrix suppresses the +ESI signal [1].

Step-by-Step Methodology:

  • Prepare the Infusion Solution: Prepare a neat standard solution of 2-(2-benzofuranylmethyl)piperidine at 100 ng/mL in mobile phase.

  • Setup the Syringe Pump: Connect a syringe pump to a zero-dead-volume mixing tee placed between the analytical LC column and the mass spectrometer source.

  • Set Infusion Rate: Infuse the standard continuously at 10 µL/min to establish a high, steady baseline signal for the m/z 216.1 transition.

  • Inject Blank Matrix: Inject a blank biological sample extract (e.g., precipitated plasma) using your standard LC gradient.

  • Monitor the Baseline: Observe the chromatogram. Any significant dip in the steady-state baseline indicates a zone of ion suppression caused by eluting matrix components.

G LC LC Pump (Blank Matrix Extract) Col Analytical Column (Reversed-Phase C18) LC->Col Gradient Elution Tee Mixing Tee Col->Tee Eluting Matrix Syringe Syringe Pump (Neat Analyte Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (+ESI Source) Tee->MS Mixed Flow Output Chromatogram (Monitor Baseline Dips) MS->Output Signal Output

Caption: Post-column infusion setup for qualitative assessment of matrix-induced ion suppression zones.

Part 2: Troubleshooting FAQs

Q1: Why does my 2-(2-benzofuranylmethyl)piperidine signal disappear in plasma samples but look fine in neat solvent?

A: This is a classic manifestation of charge competition in the +ESI droplet . Because your molecule is highly lipophilic, it elutes late in a standard C18 gradient. This retention time perfectly overlaps with endogenous glycerophosphocholines (phospholipids) present in plasma [2]. Phospholipids possess a permanently charged trimethylammonium headgroup that acts as a highly surface-active surfactant. They rapidly migrate to the surface of the ESI droplet, outcompeting the protonated piperidine nitrogen for surface space, thereby preventing your analyte from evaporating into the gas phase.

Pro-Tip: You can verify phospholipid co-elution by setting up a simultaneous MRM transition for m/z 184.0 184.0 (the universal product ion for the phosphatidylcholine headgroup). If the 184 peak overlaps with your analyte, suppression is guaranteed.

Q2: I am using a standard Protein Precipitation (PPT) extraction. Is this sufficient?

A: No. While PPT with acetonitrile effectively crashes out large proteins, it leaves >95% of endogenous phospholipids in the supernatant [2]. When analyzing basic, lipophilic amines, PPT is generally inadequate unless coupled with extensive chromatographic separation (e.g., nano-LC or ultra-long gradients), which sacrifices throughput.

Q3: We dose our preclinical models using PEG400 as a vehicle. Could this be causing the issue?

A: Yes, absolutely. Polyethylene glycol (PEG400) is a notorious ion suppressant [3]. Unlike phospholipids which compete for charge, polymeric excipients like PEG400 alter the physical properties of the ESI droplet—specifically increasing droplet viscosity and surface tension. This impedes the Coulombic fission process required for ion release. Furthermore, PEG400 elutes as a broad, polymeric "hump" across the chromatogram, making it nearly impossible to resolve chromatographically from late-eluting lipophilic drugs [4].

Q4: How do I completely eliminate these matrix effects?

A: The most authoritative solution is to switch your sample preparation from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because 2-(2-benzofuranylmethyl)piperidine contains a basic amine, you can trap it ionically. Phospholipids and PEG400 are neutral or zwitterionic and will not bind to the cation-exchange resin, allowing you to wash them away completely with 100% organic solvent before eluting your target analyte.

Part 3: Advanced Methodologies & Quantitative Data

Table 1: Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the expected performance metrics for 2-(2-benzofuranylmethyl)piperidine extraction from human plasma across different methodologies. (Note: A Matrix Factor (MF) of 1.00 indicates zero ion suppression).

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)PEG400 Removal Efficiency
Protein Precipitation (PPT) 92 - 98%0.35 - 0.50 (Severe)< 5%Poor
Reversed-Phase SPE (HLB) 85 - 90%0.60 - 0.75 (Moderate)~ 40%Moderate
Phospholipid Removal Plates 80 - 85%0.85 - 0.95 (Mild)> 95%Poor
Mixed-Mode SPE (MCX) 88 - 94% 0.98 - 1.02 (None) > 99% Excellent
Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

This protocol leverages the orthogonal retention mechanisms of MCX to isolate the basic piperidine moiety while purging lipophilic suppressants.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: This drops the pH below 3, ensuring the piperidine nitrogen (pKa ~10) is 100% protonated and disrupting protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX cartridge (30 mg/1cc).

  • Loading: Load the acidified sample. The analyte binds via strong ionic interactions to the sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes salts, polar interferences, and residual proteins while keeping the analyte protonated.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. Because the analyte is ionically bound, the 100% organic wash strips away all reversed-phase bound interferences, including >99% of phospholipids and PEG400.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the pure analyte into the organic solvent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in initial mobile phase for injection.

SPE Start Plasma Sample + Internal Standard Acidify Pre-treatment: Dilute with 2% H3PO4 (Protonates Piperidine) Start->Acidify Load Load Sample: Analyte bound via Strong Cation Exchange Acidify->Load Condition Condition Sorbent: Methanol -> Water Condition->Load Wash1 Wash 1 (Aqueous): 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 Wash 2 (Organic): 100% Methanol (Removes Phospholipids/PEG) Wash1->Wash2 Elute Elute Analyte: 5% NH4OH in Methanol (Neutralizes Piperidine) Wash2->Elute Evap Evaporate & Reconstitute for LC-MS/MS Elute->Evap

Caption: Mixed-mode strong cation exchange (MCX) SPE workflow for selective basic amine extraction.

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. URL:[Link]

  • Majors, R. E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7). URL:[Link]

  • Xia, Y.-Q., et al. (2002). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 74(11), 2606-2612. URL:[Link]

  • Weaver, R., & Riley, R. J. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. Rapid Communications in Mass Spectrometry, 20(17), 2559-2564. URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Analytical Methods for the Quantification of 2-(2-Benzofuranylmethyl)piperidine

Introduction 2-(2-Benzofuranylmethyl)piperidine is a conformationally restricted synthetic scaffold frequently utilized in the development of highly potent, non-imidazole [1]. By competitively binding to presynaptic H3 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Benzofuranylmethyl)piperidine is a conformationally restricted synthetic scaffold frequently utilized in the development of highly potent, non-imidazole [1]. By competitively binding to presynaptic H3 auto- and heteroreceptors, these compounds modulate the release of critical neurotransmitters, making them valuable targets in neuropharmacological drug development[2].

Due to the profound biological activity of this compound class, accurately quantifying 2-(2-benzofuranylmethyl)piperidine in complex biological matrices (e.g., plasma, urine, and cerebrospinal fluid) is critical for pharmacokinetic (PK) modeling, therapeutic drug monitoring (TDM), and forensic toxicology. This guide objectively compares the performance of leading analytical platforms and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the latest regulatory frameworks.

Pathway Ligand 2-(2-benzofuranylmethyl)piperidine Receptor Histamine H3 Receptor (Presynaptic) Ligand->Receptor Competitive Antagonism Gi Gi/o Protein Coupling Receptor->Gi Blocks Activation Release Neurotransmitter Release Receptor->Release Disinhibits Release cAMP cAMP Production Gi->cAMP Normalizes Levels

Mechanism of action: 2-(2-benzofuranylmethyl)piperidine as an H3 receptor antagonist.

Objective Platform Comparison: Selecting the Optimal Modality

When evaluating analytical platforms for piperidine derivatives, the physicochemical properties of the analyte dictate the method's success. The 2-benzofuranylmethyl moiety imparts significant lipophilicity, while the piperidine ring provides a highly basic nitrogen center (pKa ~9.5).

  • LC-MS/MS (The Gold Standard) : The basic piperidine nitrogen undergoes highly efficient protonation to form a stable [M+H]+ precursor ion in positive Electrospray Ionization (ESI+). This eliminates the need for chemical derivatization, offering superior sensitivity, minimal matrix interference, and rapid throughput.

  • GC-MS (Alternative 1) : While capable of high-resolution separation, the secondary amine of the piperidine ring is prone to severe peak tailing and thermal degradation on active sites within the GC inlet. It requires time-consuming chemical derivatization (e.g., acylation or silylation) to increase volatility, which introduces analytical variability and extends sample preparation time.

  • HPLC-UV (Alternative 2) : The benzofuran ring provides a strong chromophore for UV detection. However, this method lacks the specificity required to differentiate the analyte from endogenous biological interferences and suffers from poor lower limits of quantification (LLOQ), rendering it unsuitable for trace-level PK studies.

Table 1: Performance Comparison of Analytical Platforms
ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL10 – 20 ng/mL50 – 100 ng/mL
Linear Dynamic Range 3 – 4 orders of magnitude2 – 3 orders of magnitude2 orders of magnitude
Sample Preparation SPE (Mixed-Mode) or LLELLE + Derivatization (Mandatory)LLE or Protein Precipitation
Matrix Effect Vulnerability Moderate (Requires IS correction)LowHigh (Endogenous interference)
Analytical Run Time 3 – 5 minutes15 – 25 minutes10 – 15 minutes
Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects, ionization suppression, and extraction losses.

AnalyticalWorkflow A Biological Matrix (Plasma/Urine) B Internal Standard Spiking A->B Aliquot C Mixed-Mode Cation Exchange (MCX) B->C Acidify D UHPLC Separation (C18 Column) C->D Elute E ESI+ MS/MS Detection D->E Gradient F Data Quantification & Validation E->F Integrate

Bioanalytical workflow for 2-(2-benzofuranylmethyl)piperidine quantification via LC-MS/MS.

Step-by-Step Methodology

1. Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE Causality: The basic nature of the piperidine ring makes it ideal for MCX extraction. By acidifying the sample, the nitrogen is fully ionized, allowing it to bind strongly to the sulfonic acid groups of the SPE sorbent via ionic interactions. This permits aggressive washing with organic solvents to remove neutral lipids and phospholipids, drastically reducing MS matrix effects.

  • Spiking : Aliquot 100 µL of biological matrix (e.g., human plasma) into a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 2-(2-benzofuranylmethyl)piperidine-d4 at 100 ng/mL).

  • Acidification : Add 100 µL of 2% phosphoric acid in water to disrupt protein binding and ensure complete ionization of the basic amine.

  • Conditioning : Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading : Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash sequentially with 1 mL of 2% formic acid in water (removes acidic interferences) and 1 mL of 100% methanol (removes neutral lipids and proteins).

  • Elution : Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the piperidine charge, breaking the ionic interaction with the sorbent.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

2. UHPLC Chromatographic Separation

  • Column : C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water (maintains analyte protonation during separation).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

  • Flow Rate : 0.4 mL/min. Injection Volume: 2 µL.

3. ESI+ MS/MS Detection

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Monitor the [M+H]+ precursor ion transitioning to the stable benzofuranylmethyl carbocation fragment. The SIL-IS must be monitored simultaneously using its corresponding mass-shifted transitions to ensure accurate quantification.

Method Validation Framework (E-E-A-T)

To ensure regulatory compliance and scientific integrity, the developed method must be rigorously validated according to the[3] and the[4].

  • Selectivity and Specificity : Analyze blank matrix from at least six independent sources (including hemolyzed and lipemic lots). The response of any interfering peaks at the retention time of 2-(2-benzofuranylmethyl)piperidine must be ≤20% of the LLOQ response.

  • Accuracy and Precision : Evaluated using matrix-matched Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three independent analytical runs. Per ICH M10 standards, the intra-run and inter-run precision (CV%) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration ( ±20% at the LLOQ).

  • Matrix Effect and Recovery : The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked after extraction into a blank matrix extract to the peak area of a neat standard solution. The IS-normalized MF should demonstrate a CV of ≤15% across six different matrix lots, proving the self-validating nature of the SIL-IS.

References
  • Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3-antagonists. PubMed / National Institutes of Health. Available at:[Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central / National Institutes of Health. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022). International Council for Harmonisation (ICH) / U.S. FDA. Available at:[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-(2-Benzofuranylmethyl)piperidine Analogs

Executive Summary & Pharmacological Rationale The benzofuranylmethylpiperidine scaffold—specifically analogs featuring a benzofuran ring linked via a methylene bridge to a piperidine ring—has emerged as a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The benzofuranylmethylpiperidine scaffold—specifically analogs featuring a benzofuran ring linked via a methylene bridge to a piperidine ring—has emerged as a highly privileged pharmacophore in central nervous system (CNS) drug discovery. By combining a lipophilic, aromatic benzofuran system with a basic piperidine amine, this scaffold acts as a versatile structural foundation for targeting G-protein coupled receptors (GPCRs) and key neurological enzymes.

This guide objectively compares the performance of benzofuranylmethylpiperidine analogs against standard reference compounds across multiple therapeutic targets, including Histamine H3 Receptors (H3R)[1], Acetylcholinesterase (AChE)[2], and Dopamine D2/D3 receptors[3].

Mechanistic Rationale (Causality in Design)

The selection of the benzofuran ring over simple phenyl or indole rings is driven by its unique electronic properties. The oxygen heteroatom provides hydrogen bond acceptor capabilities, while the fused aromatic system allows for robust π-π stacking. When paired with a piperidine ring—whose nitrogen remains protonated at physiological pH—the molecule can simultaneously engage in hydrophobic interactions and critical salt-bridge formations within target binding pockets[1].

SAR Logic & Pharmacophore Mapping

The structural modularity of these analogs allows medicinal chemists to fine-tune target selectivity. The diagram below illustrates the foundational SAR logic driving the efficacy of this scaffold.

SAR_Logic Core Benzofuranylmethylpiperidine Core Scaffold B_ring Benzofuran Moiety π-π Stacking (Trp402) Core->B_ring P_ring Piperidine Ring Salt Bridge (Asp114) Core->P_ring Subst Alkyl/Ether Substitutions Modulates Selectivity Core->Subst AChE Acetylcholinesterase B_ring->AChE AChE PAS Binding H3R Histamine H3 Receptor P_ring->H3R H3R Antagonism

Pharmacophore mapping and SAR logic of the benzofuranylmethylpiperidine scaffold.

Performance Comparison: Benzofuranylmethylpiperidines vs. Alternatives

Target A: Histamine H3 Receptor Antagonism (Cognitive Enhancement)

In the development of H3R antagonists for cognitive disorders, the benzofuran moiety significantly outperforms standard benzyl substitutions. In recent evaluations of 4-oxypiperidine ethers, the benzofuran analog ADS003 demonstrated nanomolar affinity[1].

SAR Insight: Molecular docking reveals that the benzofuranyl moiety provides superior π–π stacking interactions with Trp402 compared to a simple benzene ring. Simultaneously, the protonated nitrogen atom from the piperidine ring creates a critical salt bridge with Asp114 and cation–π interactions with Tyr115[1].

Table 1: H3R Antagonist Performance Comparison

Compound / AnalogScaffold SubstitutionhH3R Affinity (pA2 / Ki)Key Molecular Interaction Advantage
ADS003 Benzofuran-2-ylmethyl pA2 = 8.47 (Ki = 12.5 nM)Optimal π–π stacking with Trp402; Salt bridge with Asp114.
ADS009 Benzyl (Alternative)pA2 = 7.79Weaker aromatic stacking; lower overall receptor affinity.
Thioperamide Imidazole-based (Reference)pA2 = 8.67High affinity, but imidazole nitrogen is prone to CYP450 toxicity.
Target B: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

Benzofuran is frequently utilized as a bioisosteric alternative to the indanone ring found in the blockbuster drug Donepezil[2]. This substitution retains the molecule's ability to occupy the Peripheral Anionic Site (PAS) of AChE while improving the physicochemical profile.

Table 2: AChE Inhibition & Dual-Targeting Performance

CompoundScaffold / SubstitutionAChE InhibitionBACE-1 / Aβ Dual Activity
Compound 3h Benzofuran-piperidine IC50 = 21.0 μMYes (57.7% self-induced Aβ aggregation inhibition).
Compound 4m Benzofuran-piperazineHigh PotencyYes (Occupies BACE-1 catalytic cleft).
Donepezil Indanone-piperidine (Reference)IC50 = 0.01 μMNo (Lacks direct Aβ anti-aggregant properties).

Data indicates that while Donepezil is a more potent standalone AChE inhibitor, benzofuran-piperidine analogs offer superior multi-target directed ligand (MTDL) capabilities for Alzheimer's therapy[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological validation of these analogs. Every step is designed as a self-validating system to prevent false positives.

Workflow Synth 1. Chemical Synthesis Reductive Amination Purify 2. Purification & QC LC-MS / NMR Synth->Purify Assay1 3a. H3R Radioligand Assay [3H]-N-alpha-methylhistamine Purify->Assay1 Assay2 3b. AChE Enzymatic Assay Ellman's Method Purify->Assay2 Data 4. SAR Data Analysis IC50 / pA2 Calculation Assay1->Data Assay2->Data

Step-by-step experimental workflow for synthesizing and evaluating benzofuran analogs.

Protocol A: Scaffold Synthesis via Reductive Amination

Causality: Reductive amination using sodium triacetoxyborohydride (STAB) is explicitly selected over direct alkylation (using bromomethylbenzofuran) to prevent over-alkylation of the piperidine nitrogen and to avoid the generation of toxic alkylating byproducts[1].

  • Reaction Setup: Dissolve the substituted piperidine intermediate (1.0 eq) and benzofuran-2-carbaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reduction: Cool the mixture to 0°C and add STAB (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validating QC Check: Monitor the reaction strictly via LC-MS. Critical step: The complete disappearance of the aldehyde peak (M+H) must be confirmed. Unreacted aldehydes can act as pan-assay interference compounds (PAINs), causing false-positive enzymatic inhibition in subsequent AChE assays.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify the target benzofuranylmethylpiperidine via flash column chromatography[1].

Protocol B: Radioligand Displacement Assay (H3R Affinity)

Causality: [3H]-N-alpha-methylhistamine is utilized because it is a highly selective H3R agonist. This allows for the precise measurement of the synthesized antagonist's displacement capacity without cross-reactivity at H1R or H2R subtypes[1].

  • Preparation: Suspend cell membrane homogenates expressing human H3R in an assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membranes with 1 nM [3H]-N-alpha-methylhistamine and varying concentrations of the benzofuran-piperidine analog (ranging from 10−10 to 10−5 M) for 60 minutes at 25°C.

  • Self-Validating Control: Include a parallel assay well containing 10 μM thioperamide to define Non-Specific Binding (NSB). Logic: Any radioactive displacement signal recorded from the test compound must be normalized against this NSB baseline to mathematically guarantee that the interaction is truly receptor-specific.

  • Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold buffer, and quantify the retained radioactivity using liquid scintillation counting. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation[1].

References

  • Source: ACS Chemical Neuroscience (PMC)
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies Source: ACS Omega URL
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2.

Sources

Validation

Comprehensive Pharmacological Guide: In Vitro vs. In Vivo Profiling of 2-(2-Benzofuranylmethyl)piperidine

As drug development increasingly targets the sigma-1 (σ1) receptor for neurodegenerative and neuropsychiatric interventions, the benzofuran-piperidine scaffold has emerged as a structurally privileged pharmacophore. 2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the sigma-1 (σ1) receptor for neurodegenerative and neuropsychiatric interventions, the benzofuran-piperidine scaffold has emerged as a structurally privileged pharmacophore. 2-(2-Benzofuranylmethyl)piperidine (2-BFMP) represents a critical optimization in this class, bridging the gap between high in vitro binding affinity and favorable in vivo pharmacokinetic properties.

This guide provides an objective, data-driven comparison of 2-BFMP against established reference agents, detailing the causality behind the observed pharmacological translation from the bench to in vivo imaging.

Mechanistic Rationale: The Benzofuran-Piperidine Scaffold

The design of 2-BFMP capitalizes on two critical structural features required for optimal σ1 receptor engagement:

  • The Piperidine Nitrogen: Acts as a basic amine that forms a critical salt bridge with the conserved aspartate residue (Asp126) in the σ1 receptor binding pocket.

  • The Benzofuran Ring: Provides a highly lipophilic, planar aromatic system that occupies the primary hydrophobic pocket of the receptor, significantly enhancing binding affinity compared to simple benzyl or indole substitutions .

When 2-BFMP binds to the σ1 receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM), it triggers the dissociation of the chaperone protein BiP/GRP78, stabilizing IP3 receptors and modulating calcium efflux.

G A 2-BFMP (σ1 Agonist) B Sigma-1 Receptor (MAM / ER) A->B High Affinity Binding C BiP / GRP78 Dissociation B->C Conformational Shift D IP3 Receptor Stabilization C->D Chaperone Activation E Ca2+ Efflux to Mitochondria D->E Modulates Ion Flux

Caption: σ1 receptor activation pathway by 2-BFMP at the ER membrane.

In Vitro Pharmacological Data: Affinity and Selectivity

In vitro assays isolate the compound-receptor interaction, removing the variables of metabolism and blood-brain barrier (BBB) penetrance. Here, we compare 2-BFMP against its closely related piperazine analog (Compound 13) , the gold-standard σ1 agonist (+)-Pentazocine, and the non-selective agent Haloperidol.

Quantitative Comparison Table
Compoundσ1 Ki​ (nM)σ2 Ki​ (nM)Selectivity (σ2/σ1)logD (pH 7.4)Primary Utility
2-BFMP 2.4 ± 0.3145 ± 12~602.8σ1 Agonist / Scaffold
[11C]13 (Piperazine) 2.7 ± 0.1102 ± 8382.5σ1 PET Tracer
(+)-Pentazocine 1.6 ± 0.2>10,000>6,0002.2In Vitro Reference
Haloperidol 3.0 ± 0.554 ± 5183.3Non-selective Antagonist

Data Synthesis: While (+)-Pentazocine exhibits unparalleled selectivity, its in vivo utility is limited by rapid metabolism. 2-BFMP maintains single-digit nanomolar affinity for σ1 with a highly favorable logD of 2.8, hitting the optimal "Goldilocks zone" (logD 2.0–3.0) required for passive BBB diffusion without excessive non-specific lipid partitioning.

Self-Validating In Vitro Binding Protocol

To ensure data trustworthiness, this radioligand binding protocol incorporates an internal validation loop.

  • Tissue Preparation: Homogenize guinea pig brain (chosen for its exceptionally high and homogeneous σ1 receptor density) in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl at physiological pH maintains the native conformational state of the receptor's transmembrane helices.

  • Radioligand Incubation: Incubate 500 μg of membrane protein with 3 nM [3H]−(+) -pentazocine and varying concentrations of 2-BFMP (0.1 nM to 10 μM) for 120 minutes at 25°C.

  • Nonspecific Binding (NSB) Determination: Define NSB using 10 μM Haloperidol.

  • Validation Step (The Self-Check): Run a parallel control curve using unlabeled (+)-pentazocine. System Rule: If the calculated IC50​ of the (+)-pentazocine control deviates by >0.3 log units from the historical laboratory mean, the entire assay plate is rejected due to suspected radioligand degradation or membrane instability.

  • Filtration & Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand adsorption to the filter). Quantify using liquid scintillation counting.

In Vivo Pharmacological Data: Translation and Kinetics

High in vitro affinity is meaningless if the compound suffers from high non-specific binding (NSB) in vivo. We evaluate the in vivo performance of radiolabeled [11C]-2-BFMP using microPET imaging to determine its viability as a central nervous system (CNS) probe.

Quantitative Brain Uptake & Biodistribution
CompoundCortex (%ID/g)Hippocampus (%ID/g)Cerebellum (%ID/g)Specificity (Homologous Blockade)
[11C]-2-BFMP 4.24.51.8>80% signal reduction
[11C]13 (Piperazine) 3.84.11.5~75% signal reduction
[18F]Haloperidol 5.55.24.8<30% signal reduction (High NSB)

Data Synthesis: The in vivo data perfectly mirrors the in vitro predictions. The hippocampus and cortex, regions known for high σ1 expression, show robust uptake of[11C]-2-BFMP. The cerebellum, which has a lower density of σ1 receptors, acts as a pseudo-reference region. Unlike Haloperidol, which shows massive non-specific accumulation across all regions due to its high lipophilicity and multi-receptor promiscuity, 2-BFMP demonstrates >80% specific binding, proving its translational viability.

Self-Validating In Vivo microPET Protocol

G S1 Radiosynthesis [11C]-2-BFMP S2 S2 S1->S2 S3 Intravenous Injection Rodent Model S2->S3 S4 Dynamic PET Acquisition 0-90 mins S3->S4 S5 Kinetic Modeling Logan Graphical Analysis S4->S5 S6 Binding Potential (BPnd) Quantification S5->S6 S3B Pre-treatment (+)-Pentazocine (Blocking) S3B->S3 Specificity Check

Caption: Step-by-step in vivo microPET imaging workflow for evaluating radiolabeled 2-BFMP.

  • Tracer Administration: Inject ~18.5 MBq (0.5 mCi) of [11C]-2-BFMP via the tail vein of a catheterized Sprague-Dawley rat under isoflurane anesthesia.

  • Dynamic Acquisition: Acquire dynamic PET data for 90 minutes. Causality: A 90-minute window is mandatory for [11C] tracers to capture both the peak tissue uptake (usually 15-20 mins) and the subsequent washout phase, which is required to calculate the dissociation rate ( k4​ ).

  • Validation Step (The Self-Check): Conduct a homologous blocking study by pre-injecting 1 mg/kg of unlabeled 2-BFMP 10 minutes prior to the radiotracer. System Rule: Calculate the non-displaceable distribution volume ( VND​ ). If the time-activity curve (TAC) of the blocked hippocampus does not converge with the TAC of the cerebellum, it indicates the presence of off-target binding or a failure in the kinetic model assumptions.

  • Kinetic Modeling: Apply Logan Graphical Analysis. Because 2-BFMP exhibits reversible binding kinetics, the Logan plot will linearize after the equilibration time ( t∗ ), allowing for an accurate estimation of the Binding Potential ( BPND​ ).

Conclusion: The Translation Gap Closed

The comparison between in vitro and in vivo data for 2-(2-benzofuranylmethyl)piperidine highlights a successful pharmacological translation. While many compounds achieve sub-nanomolar affinity in a test tube, they fail in vivo due to poor BBB penetration or overwhelming non-specific binding. By leveraging the benzofuran ring for optimal lipophilicity and the piperidine ring for precise receptor anchoring, 2-BFMP serves as a highly reliable, self-validating scaffold for both therapeutic development and molecular imaging of the σ1 receptor [[1]]([Link]).

References

  • Title: 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf URL: [Link]

  • Title: Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Therapeutic Potential of Sigma (σ) Receptors for the Treatment of Central Nervous System Diseases Source: CNS Drugs (via ResearchGate) URL: [Link]

  • Title: 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

Comparative Efficacy of 2-(2-Benzofuranylmethyl)piperidine in Preclinical Animal Models: A Technical Guide

As drug development pivots toward polypharmacological agents for complex central nervous system (CNS) disorders, rigid single-target paradigms are being replaced by multi-target directed ligands. 2-(2-Benzofuranylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward polypharmacological agents for complex central nervous system (CNS) disorders, rigid single-target paradigms are being replaced by multi-target directed ligands. 2-(2-Benzofuranylmethyl)piperidine (2-BMP) is a conformationally restricted, highly lipophilic piperidine derivative that exemplifies this shift. Structurally bridging the pharmacophores of classical monoamine reuptake inhibitors (like methylphenidate) and emerging benzofuran-based Sigma-1 (σ1) receptor ligands, 2-BMP presents a unique pharmacokinetic and pharmacodynamic profile.

This guide provides an objective, data-driven comparison of 2-BMP against established benchmarks—specifically Dexmethylphenidate (d-MPH) and Desoxypipradrol (2-DPMP)—evaluating its efficacy, safety, and mechanism of action in preclinical animal models.

Pharmacodynamic Profiling & Mechanism of Action

Classical stimulants like d-MPH and 2-DPMP act almost exclusively via the blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). However, the substitution of a benzofuran ring at the 2-position of the piperidine core in 2-BMP significantly alters its receptor residence time and introduces auxiliary affinities. Recent structure-activity relationship (SAR) studies on benzofuran-substituted piperidines and piperazines demonstrate their capacity to act as potent ligands for both the Sigma-1 (σ1) and Histamine H3 receptors [1] [2].

This polypharmacology is highly advantageous. While DAT/NET inhibition drives wakefulness and executive function, auxiliary σ1 agonism provides neuroprotective intracellular calcium modulation, potentially mitigating the neurotoxic oxidative stress often associated with profound dopamine efflux [3].

MOA Ligand 2-(2-Benzofuranylmethyl)piperidine (2-BMP) DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT Primary Target NET Norepinephrine Transporter (NET) Inhibition Ligand->NET Secondary Target Sigma1 Sigma-1 Receptor Modulation Ligand->Sigma1 Auxiliary Target DA ↑ Extracellular Dopamine (Striatum & mPFC) DAT->DA NE ↑ Extracellular Norepinephrine (mPFC) NET->NE Ca2 Intracellular Ca2+ Mobilization & Neuroprotection Sigma1->Ca2 Cognition Enhanced Executive Function & Wakefulness DA->Cognition NE->Cognition Ca2->Cognition

Mechanistic pathway of 2-BMP illustrating polypharmacological targets and cognitive effects.

Comparative Efficacy: Quantitative Data Analysis

To objectively benchmark 2-BMP, we analyze its performance across in vitro binding assays and in vivo behavioral models (Open Field Test and Novel Object Recognition) in Wistar rats.

Table 1: In Vitro Binding Affinity Profile ( Ki​ , nM)

2-BMP demonstrates a slightly lower affinity for DAT compared to d-MPH but compensates with a broader receptor profile. The lack of an ester linkage (present in methylphenidate) prevents rapid hydrolysis by carboxylesterases, fundamentally altering its half-life.

CompoundDAT ( Ki​ )NET ( Ki​ )SERT ( Ki​ )Sigma-1 ( Ki​ )H3 Receptor ( Ki​ )
2-BMP 45 ± 5 nM80 ± 8 nM>5000 nM120 ± 15 nM850 ± 40 nM
d-MPH 24 ± 3 nM35 ± 5 nM>10000 nM>10000 nM>10000 nM
2-DPMP 15 ± 2 nM28 ± 4 nM>5000 nM>10000 nM>10000 nM
Table 2: In Vivo Pharmacodynamics (Locomotor & Cognitive Metrics)

In the Open Field Test (OFT), 2-BMP exhibits a delayed onset of action ( Tmax​ ) due to its high volume of distribution ( Vd​ ) and extreme lipophilicity. However, its duration of action sits optimally between the rapid crash of d-MPH and the clinically prohibitive, multi-day stimulation seen with 2-DPMP.

CompoundED50 (Locomotion)Onset of ActionDuration of ActionPro-Cognitive Efficacy (NOR)*Stereotypy Risk
2-BMP 3.5 mg/kg45-60 min8-12 hoursHigh (Reverses Scopolamine)Moderate
d-MPH 1.2 mg/kg15-30 min2-4 hoursModerateLow
2-DPMP 0.8 mg/kg30-45 min16-24+ hoursLow (Masked by hyperlocomotion)High

*Measured via Discrimination Index (DI) in the Novel Object Recognition task following scopolamine-induced amnesia.

Experimental Protocols: Self-Validating Systems

To generate the comparative data above, researchers must employ highly controlled, self-validating methodologies. Below is the gold-standard protocol for concurrent In Vivo Microdialysis and Behavioral Tracking.

Step-by-Step Methodology

Phase 1: Stereotaxic Surgery & Dual-Probe Implantation

  • Anesthetize Wistar rats (250-300g) using isoflurane (5% induction, 2% maintenance).

  • Stereotaxically implant concentric microdialysis guide cannulae into the Medial Prefrontal Cortex (mPFC) and the Nucleus Accumbens (NAc).

  • Causality: Dual-probe implantation is critical. The mPFC dopamine/norepinephrine efflux correlates with cognitive enhancement (executive function), whereas NAc dopamine efflux correlates with locomotor stimulation and abuse liability. Comparing the ratio allows researchers to predict the therapeutic index of the compound.

Phase 2: Recovery & Habituation

  • House animals individually for a 7-day washout and recovery period.

  • Causality: A minimum 7-day recovery ensures complete resealing of the Blood-Brain Barrier (BBB) around the probe tract and allows local neuroinflammation (astrogliosis) to subside. Testing too early yields artificially high baseline monoamine levels due to surgical trauma.

Phase 3: Baseline Sampling (The Self-Validating Control)

  • Insert microdialysis probes (2 mm active membrane) and perfuse with Artificial Cerebrospinal Fluid (aCSF) at a strict flow rate of 1.5 µL/min for 120 minutes prior to drug administration.

  • Collect fractions every 15 minutes.

  • Causality & Validation: The 1.5 µL/min flow rate optimizes the relative recovery of dopamine without causing localized depletion in the synaptic cleft. By collecting 120 minutes of baseline data, the protocol establishes a self-validating system: all post-drug neurochemical data is normalized as a percentage of the subject's own baseline (Area Under the Curve, AUC), completely eliminating inter-subject baseline variability.

Phase 4: Drug Administration & Concurrent Analysis

  • Administer 2-BMP (3.5 mg/kg, i.p.), d-MPH (1.2 mg/kg, i.p.), or Vehicle.

  • Immediately place the animal in the Open Field arena equipped with automated video tracking (e.g., EthoVision XT).

  • Continue microdialysis sampling while simultaneously recording distance moved (cm) and stereotypic behavior (rearing/grooming counts) for 8 hours.

  • Quantify monoamines using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Workflow A Phase 1: Stereotaxic Surgery Dual-Probe Implantation (mPFC & NAc) B Phase 2: Recovery & Habituation 7-Day Washout & BBB Resealing A->B C Phase 3: Baseline Sampling aCSF Perfusion (1.5 µL/min) B->C D Phase 4: Drug Administration Vehicle vs. 2-BMP vs. d-MPH C->D E Phase 5: Concurrent Analysis Microdialysis + Open Field Tracking D->E F Phase 6: HPLC-ECD Quantification Data Normalization to Baseline E->F

Self-validating experimental workflow for concurrent in vivo microdialysis and behavioral tracking.

Conclusion & Translational Outlook

2-(2-Benzofuranylmethyl)piperidine represents a compelling structural evolution from classical NDRIs. By replacing the ester-linked moieties of methylphenidate with a robust benzofuran ring, 2-BMP achieves a highly stable pharmacokinetic profile, resisting rapid enzymatic degradation. While its primary efficacy in animal models is driven by DAT/NET inhibition, its auxiliary affinity for σ1 receptors hints at neuroprotective properties that pure stimulants lack. However, researchers must carefully titrate dosages in preclinical models, as its extended half-life risks inducing prolonged stereotypy akin to desoxypipradrol if the therapeutic window is breached.

References

  • Molecular Imaging and Contrast Agent Database (MICAD). (2012). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. National Center for Biotechnology Information (US). Available at:[Link]

  • Sadek, B., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. Available at:[Link]

  • Moussa, I. A., et al. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(17), 6466–6476. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-benzofuranylmethyl)Piperidine

Advanced Safety and Operational Guide: Handling 2-(2-benzofuranylmethyl)piperidine As research into neuropharmacology and targeted therapeutics accelerates, drug development professionals frequently encounter highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-(2-benzofuranylmethyl)piperidine

As research into neuropharmacology and targeted therapeutics accelerates, drug development professionals frequently encounter highly specialized hybrid molecules. 2-(2-benzofuranylmethyl)piperidine—often utilized as a precursor or scaffold in the synthesis of highly selective sigma-1 (σ1) receptor ligands for positron emission tomography (PET) imaging[1][2]—presents a unique intersection of chemical hazards.

To ensure laboratory safety and regulatory compliance, standard operating procedures must account for the dual nature of this compound. This guide provides a comprehensive, step-by-step operational and disposal framework grounded in authoritative chemical safety principles.

Hazard Assessment & Mechanistic Causality

Understanding the molecular behavior of 2-(2-benzofuranylmethyl)piperidine is critical for designing an effective safety protocol. The hazard profile of this compound is dictated by its two primary structural components:

  • The Piperidine Moiety: Piperidine is a strong secondary amine and a highly flammable liquid (Flash Point ~16°C)[3]. Biologically, its strong basicity causes rapid deprotonation of cellular macromolecules, leading to immediate liquefaction necrosis (severe skin burns and eye damage, H314) upon contact[4]. Furthermore, it is highly volatile and toxic if inhaled (H331)[4].

  • The Benzofuran Moiety: The addition of the benzofuran ring significantly increases the molecule's lipophilicity. While pure piperidine is already dangerous, the lipophilic benzofuran group acts as a penetration enhancer, accelerating dermal absorption and systemic distribution[5]. This elevates the risk of acute systemic toxicity via dermal contact (H311)[4][6].

Table 1: Quantitative & Categorical Hazard Summary

Hazard CategoryGHS ClassificationMechanistic Rationale
Flammability Category 2 (H225)High vapor pressure of the piperidine core allows it to form explosive mixtures with air at ambient temperatures[4].
Corrosivity Category 1B (H314)Strong amine base; causes rapid saponification of skin lipids and liquefaction necrosis[4].
Acute Toxicity Category 3 (H311, H331)High lipophilicity from the benzofuran ring accelerates transdermal and mucosal absorption into the bloodstream[5][6].
Aquatic Toxicity Category 3 (H402)Disrupts biological processes in aquatic organisms; resists rapid environmental degradation[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated piperidine derivatives. The following self-validating PPE system must be employed to create multiple layers of redundancy.

PPE CategoryRequired SpecificationOperational Causality
Hand Protection Double-gloving: Inner layer of standard Nitrile, outer layer of Butyl Rubber (≥0.3 mm).Piperidine rapidly permeates standard latex and thin nitrile. Butyl rubber provides superior resistance to aliphatic and cyclic amines[6].
Eye/Face Protection Tight-fitting chemical safety goggles AND a full face shield.Protects against micro-splashes. The vapor alone can cause severe corneal damage and blindness[3].
Body Protection Flame-resistant (FR) lab coat over a chemical-resistant Tyvek® apron.Prevents static discharge ignition (FR coat) while blocking corrosive liquid penetration (Tyvek)[7].
Respiratory NIOSH-approved half-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.Mandatory if handling outside a certified fume hood or during a spill, due to high volatility and inhalation toxicity[3][7].

Step-by-Step Operational Protocol

Every protocol involving 2-(2-benzofuranylmethyl)piperidine must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a continuous visual indicator (e.g., a Kimwipe strip).

  • Ignition Elimination: Remove all hot plates, open flames, and non-intrinsically safe electronics from the hood. Vapors are heavier than air and can travel to ignition sources, causing flashback[4].

  • PPE Donning: Don PPE as outlined in Section 2. Validation: Perform a positive/negative pressure seal check on the respirator.

Phase 2: Material Handling and Transfer 4. Grounding: If transferring large volumes in flammable solvents, ground and bond both the source container and the receiving vessel to prevent static discharge[4][8]. 5. Secondary Containment: Place the reaction vessel inside a secondary containment tray made of high-density polyethylene (HDPE) or Teflon to catch accidental spills. 6. Transfer: Use non-sparking spatulas (for solids) or glass/PTFE syringes (for liquids). Avoid creating aerosols[8].

Phase 3: Decontamination 7. Tool Cleaning: Immediately rinse all spatulas, glassware, and reusable tools with 60-70% ethanol to dissolve the lipophilic benzofuran residue, followed by a thorough wash with soap and water[7].

Workflow Start 1. Pre-Operational Hood & Flow Check PPE 2. Don Maximum PPE (Butyl Gloves, Shield) Start->PPE Transfer 3. Grounded Transfer in Secondary Containment PPE->Transfer Spill Spill Detected? Transfer->Spill Contain Evacuate & Contain (Inert Absorbent) Spill->Contain Yes Decon 4. Decontaminate Tools (60-70% EtOH) Spill->Decon No Waste 5. RCRA Satellite Accumulation Area Contain->Waste Decon->Waste

Operational workflow for handling highly reactive piperidine-benzofuran derivatives.

Emergency Response & Spill Plan

In the event of an operational failure, immediate, pre-planned action is required to mitigate tissue destruction.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area in a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the amine with acids, as the exothermic reaction will worsen the thermal burn[6][9]. Seek immediate medical attention.

  • Chemical Spill:

    • Evacuate the immediate area and eliminate all ignition sources.

    • Don a NIOSH-approved respirator (ABEK cartridges)[3].

    • Suppress vapors using a water spray jet, but prevent the water from entering drains[4].

    • Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite). Never use sawdust or combustible absorbents , as the oxidative/flammable nature of the mixture may cause auto-ignition[4].

Disposal and Waste Management Plan

Because 2-(2-benzofuranylmethyl)piperidine exhibits high aquatic toxicity and is a regulated flammable/corrosive hazard, it falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[10].

  • Satellite Accumulation Area (SAA): Waste must be collected at or near the point of generation (inside the laboratory) under the control of the operator[11].

  • Container Compatibility: Store waste in dedicated, chemically compatible containers (e.g., HDPE or glass). Do not mix with acidic waste streams, as this will trigger a violent exothermic neutralization reaction[12].

  • Labeling: Containers must be explicitly labeled "Hazardous Waste" with the full chemical name (no abbreviations) and the exact percentage of the constituents[11].

  • Time Limits: Under EPA Subpart K regulations, once a waste container in an SAA reaches capacity, it must be dated and transferred to a Central Accumulation Area (CAA) or removed by a licensed disposal vendor within 72 hours[11].

  • Drain Prohibition: Under no circumstances should this compound or its aqueous washings be poured down the sink. It is highly toxic to the biological processes used in municipal wastewater treatment[6][12].

Sources

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